Technical Whitepaper: Chemical Structure, Properties, and Synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Executive Summary In the landscape of modern drug discovery and advanced materials science, sterically hindered diaryl scaffolds are increasingly valued for their unique conformational properties. 2',6'-Dimethyl-3-(3,5-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery and advanced materials science, sterically hindered diaryl scaffolds are increasingly valued for their unique conformational properties. 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (Systematic name: 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one; CAS: 898780-68-2) is a highly lipophilic, specialized building block[1][2]. Characterized by a flexible ethylene bridge flanked by two distinctively methylated aromatic rings, this compound serves as a critical intermediate for synthesizing bulky chiral ligands, sterically hindered active pharmaceutical ingredients (APIs), and hydrophobic linkers for Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth technical guide to the physicochemical profiling, mechanistic behavior, and self-validating synthetic protocols required to produce and utilize this compound effectively.
Physicochemical Profiling
Understanding the baseline metrics of this diarylpropanone is essential for predicting its solubility, reactivity, and behavior in biological or catalytic systems. The presence of four methyl groups significantly elevates its lipophilicity while the central ketone provides a singular handle for further functionalization[2].
The defining feature of 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone is the steric hindrance at the 2',6'-positions of the acetophenone-derived ring.
Conformational Twisting: The two ortho-methyl groups force the carbonyl moiety out of coplanarity with the adjacent aromatic ring. This disruption of
π
-conjugation subtly increases the electrophilicity of the carbonyl carbon while simultaneously shielding it from bulky nucleophiles.
Scaffold Flexibility: Unlike rigid biaryl systems, the saturated -CH₂-CH₂- bridge allows the two aromatic rings to adopt multiple relative orientations, making it an excellent candidate for "induced fit" binding in deep, hydrophobic protein pockets.
Figure 2: Downstream applications of the sterically hindered diarylpropanone scaffold.
Synthetic Methodology & Protocol
The most atom-economical and scalable route to this compound is a two-step sequence: a base-catalyzed Claisen-Schmidt condensation followed by chemoselective catalytic hydrogenation[3][4].
Figure 1: Two-step synthetic workflow for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Step 1: Synthesis of the Chalcone Intermediate
Causality & Rationale: The ortho-methyl groups on 2',6'-dimethylacetophenone create significant steric bulk, reducing the kinetic acidity of the
α
-protons and hindering enolate formation. To overcome this activation energy barrier, a strong base (KOH) and elevated thermal conditions (reflux) are strictly required to drive the nucleophilic addition to 3,5-dimethylbenzaldehyde, followed by spontaneous dehydration to form the
α,β
-unsaturated ketone (chalcone)[5].
Self-Validating Protocol:
Reagent Preparation: Dissolve 10.0 mmol of 2',6'-dimethylacetophenone and 10.5 mmol of 3,5-dimethylbenzaldehyde in 25 mL of absolute ethanol.
Base Addition: Slowly add 15.0 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of distilled water.
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.
Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 9:1). The reaction is complete when the starting acetophenone spot disappears, replaced by a highly UV-active, lower-Rf spot corresponding to the conjugated chalcone.
Workup: Cool to room temperature, pour over crushed ice, and neutralize with 1M HCl. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Chemoselective Catalytic Hydrogenation
Causality & Rationale: The objective is to selectively reduce the newly formed alkene without reducing the sterically shielded carbonyl group. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) at room temperature provides near-perfect chemoselectivity for the C=C double bond[6][7].
Self-Validating Protocol:
Reaction Setup: Dissolve the crude chalcone intermediate (approx. 8.0 mmol) in 30 mL of ethyl acetate or ethanol.
Catalyst Addition: Add 10 mol% of 10% Pd/C catalyst. Caution: Pd/C is highly pyrophoric; add under an inert argon atmosphere.
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–6 hours.
Validation Checkpoint (NMR): Extract an aliquot, filter, and run a quick ¹H NMR. The reaction is complete when the vinylic doublets (typically ~7.4–7.8 ppm) completely vanish, replaced by aliphatic multiplets (~2.8–3.2 ppm).
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Evaporate the solvent to yield the pure 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Analytical Characterization Standards
To confirm the structural integrity of the final synthesized product, cross-reference the isolated compound against the following expected spectral parameters:
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic appearance of the ethylene bridge. You should observe two distinct multiplets (or coupled triplets) integrating to 2 protons each, located between 2.80 and 3.20 ppm. The distinct methyl singlets from the 2,6-dimethyl group (~2.2 ppm, 6H) and the 3,5-dimethyl group (~2.3 ppm, 6H) will dominate the aliphatic region.
Mass Spectrometry (ESI-MS): Expected[M+H]⁺ peak at m/z 267.17.
References
National Center for Biotechnology Information (NIH). "1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one" PubChem Compound Summary for CID 24726506.
URL:[Link]
NextSDS Chemical Substance Database. "2',6'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE - Chemical Substance Information".
URL: [Link]
SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization".
URL: [Link]
MDPI (Organics). "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C".
URL: [Link]
An In-depth Technical Guide on the Toxicity and Safety Profile of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the available toxicity data and Material Safety Data Sheet (MSDS) information fo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the available toxicity data and Material Safety Data Sheet (MSDS) information for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. A thorough investigation of scientific literature and chemical safety databases reveals a significant lack of specific toxicological data for this particular molecule. Consequently, this guide employs a surrogate-based approach, leveraging data from the parent compound, propiophenone, and structurally related analogs to construct a predictive toxicological profile. This document is intended to guide researchers and drug development professionals in preliminary risk assessment and the implementation of appropriate safety protocols when handling this and similar chemical entities. All data presented for surrogate compounds is clearly identified as such to ensure scientific integrity.
Introduction and Physicochemical Properties
2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone belongs to the propiophenone class of aromatic ketones. Propiophenone and its derivatives are utilized as intermediates in the synthesis of various pharmaceuticals and other organic compounds[1]. Due to the novelty of many substituted propiophenones, comprehensive toxicological data is often not available.
Physicochemical Properties of a Structurally Similar Compound (Propiophenone):
Note: This data is for the parent compound, propiophenone, and is intended to provide a general understanding of the physical characteristics that may be expected for its derivatives.
Predictive Toxicological Profile
In the absence of direct toxicological data for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, this section outlines a predicted hazard profile based on available information for propiophenone and other related substituted phenols.
2.1. Acute Toxicity
Potential Health Effects (Inferred from Surrogates):
Inhalation: May cause respiratory tract irritation. Inhalation of vapors or mists should be avoided[2][6]. For highly toxic analogs like 2,6-dimethylphenol, inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi[5].
Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided. Some related compounds are toxic in contact with skin[4].
Eye Contact: Expected to cause serious eye irritation based on data for propiophenone (classified as Eye Irrit. 2, H319)[2][3].
Ingestion: May be harmful if swallowed[2]. Ingestion may lead to gastrointestinal irritation[4].
2.2. Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone[6]. Similarly, for the parent compound propiophenone, these toxicological properties have not been fully investigated[3].
Material Safety Data Sheet (MSDS) Analysis
A specific MSDS for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is not publicly available. The following sections are based on a composite analysis of MSDS information for propiophenone and general principles of chemical safety.
3.1. Hazard Identification and GHS Classification
Based on the data for propiophenone, the following Globally Harmonized System (GHS) classification can be anticipated.
DOT Script for GHS Hazard Communication
Caption: Predicted GHS pictograms and hazard statements.
3.2. First-Aid Measures
The following first-aid procedures are recommended based on the potential hazards identified from surrogate compounds.
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention[2][3].
Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. If skin irritation occurs, seek medical attention[2].
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention[2].
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[4].
3.3. Fire-Fighting Measures
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a solid water stream as it may scatter and spread the fire[6].
Specific Hazards: The compound is expected to be a combustible liquid. Hazardous decomposition products may include carbon monoxide and carbon dioxide[2][3]. Containers may explode when heated[4].
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear[6].
3.4. Handling and Storage
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area or under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition[2][4][6].
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up[4][6].
Experimental Protocols: Safety and Handling Workflow
The following workflow outlines the essential steps for safely handling 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in a research setting, based on the predicted hazards.
DOT Script for Safe Handling Workflow
Caption: Step-by-step safe handling workflow for research.
Conclusion and Recommendations
There is a critical lack of specific toxicity and safety data for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. The information presented in this guide, derived from surrogate compounds, suggests that this substance should be handled as a combustible liquid that can cause serious eye irritation and potential skin and respiratory tract irritation. Researchers and drug development professionals must exercise caution and implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. It is strongly recommended that toxicological studies be commissioned for this compound to establish a definitive safety profile, especially if it is intended for further development or large-scale use.
References
NextSDS. (n.d.). 2',6'-DIMETHYL-3-(3-METHYLPHENYL)PROPIOPHENONE. Retrieved from [Link]
Safety Data Sheet. (n.d.).
U.S. Food and Drug Administration. (n.d.). Appendix 6 Toxicological Data for Class 3 Solvents. Retrieved from [Link]
NextSDS. (n.d.). 2',6'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE. Retrieved from [Link]
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
NextSDS. (n.d.). 2',6'-DIMETHYL-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE. Retrieved from [Link]
European Commission. (2014, June 18). Scientific Committee on Consumer Safety SCCS - Opinion on 3-amino-2,6-dimethylphenol (A162). Retrieved from [Link]
Pharmacokinetic profiling of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone Abstract The journey of a novel chemical entity from discovery to a viable clinical candidate is continge...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Abstract
The journey of a novel chemical entity from discovery to a viable clinical candidate is contingent upon a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, a novel propiophenone derivative. As specific experimental data for this compound is not publicly available, this document outlines a robust, multi-stage strategy based on established principles and state-of-the-art methodologies for small molecule drug candidates. We will detail the logical progression from fundamental physicochemical characterization and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to the design and execution of in vivo pharmacokinetic studies in preclinical models. The causality behind each experimental choice is explained, ensuring that the described protocols serve as a self-validating system for generating reliable data essential for lead optimization and candidate selection.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities through the preclinical pipeline.
The Strategic Imperative of Early PK/ADME Profiling
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Understanding the ADME properties of a compound is critical to this process.[3][4] Early-stage in vitro ADME testing provides essential data that guides medicinal chemistry efforts, helps select candidates with favorable drug-like properties, and predicts potential liabilities such as drug-drug interactions (DDIs) or rapid metabolic clearance.[5][6] By integrating this profiling early, research programs can de-risk candidates, avoid costly late-stage failures, and streamline the path toward Investigational New Drug (IND) submissions.[5] The following sections outline a logical workflow for characterizing 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Caption: A logical workflow for the pharmacokinetic profiling of a novel compound.
Foundational Physicochemical Characterization
Before any biological assays are performed, understanding the fundamental physical and chemical properties of the test compound is essential.[7] These properties influence the compound's behavior in biological systems and are critical for designing and interpreting subsequent ADME assays.[8][9]
Key Parameters
Aqueous Solubility: Poor solubility can limit absorption and cause misleading results in in vitro assays.[2] Both kinetic and thermodynamic solubility should be assessed.[9]
Lipophilicity (LogD/LogP): This parameter affects a compound's ability to cross biological membranes and bind to proteins.[7][9] It is a key predictor of absorption and distribution.
Chemical Stability: The stability of the compound in assay buffers and solvents must be confirmed to ensure that degradation does not confound the results.[7]
Table 1: Target Physicochemical Properties for an Orally Bioavailable Drug Candidate
Parameter
Target Value
Rationale
Kinetic Solubility
> 50 µM
Ensures compound remains in solution during in vitro assays.
Thermodynamic Solubility
> 20 µM at pH 6.5
Predicts solubility in the gastrointestinal tract.
LogD (at pH 7.4)
1 - 3
Balances solubility with permeability for membrane traversal.[9]
Chemical Stability
>95% remaining after 24h
Confirms that observed effects are due to the parent compound, not degradants.[7]
In Vitro ADME Profiling: Predicting In Vivo Behavior
In vitro assays are rapid, cost-effective tools for predicting a compound's in vivo ADME properties.[3][5] They are essential for ranking compounds and guiding lead optimization.[1]
Metabolic Stability in Liver Microsomes
Causality: The liver is the primary site of drug metabolism, largely driven by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[10] Liver microsomes are vesicles of this membrane and provide a concentrated, cell-free system to assess Phase I metabolic stability.[10][11] This assay measures the rate at which the parent compound is consumed, allowing for the calculation of intrinsic clearance (CLint), a key predictor of hepatic clearance in vivo.[12]
Preparation: Thaw pooled human liver microsomes (HLMs) at 37°C. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).[12][13]
Compound Addition: Add 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone from a DMSO stock to the HLM solution for a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
Initiation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[10][12] A parallel incubation without NADPH serves as a negative control to assess non-CYP-mediated degradation.
Time Points: Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[11]
Quenching: Terminate the reaction by adding ice-cold acetonitrile (containing an internal standard) to precipitate the protein.[12]
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[14]
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Plasma Protein Binding (PPB)
Causality: Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[15][16] According to the "free drug theory," only the unbound fraction of a drug is available to interact with its target, cross membranes, and be metabolized or excreted.[15] Therefore, determining the extent of PPB is crucial as it significantly impacts the drug's efficacy, distribution, and clearance.[16][17] Equilibrium Dialysis (ED) is considered the gold standard method for this determination.[15][17]
Caption: Workflow for Plasma Protein Binding determination via Equilibrium Dialysis.
Device Preparation: Prepare a Rapid Equilibrium Dialysis (RED) device plate.[18]
Sample Loading: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 2 µM) to one chamber of the dialysis insert.[15] Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent buffer chamber.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker. The incubation time (typically 4-6 hours) should be sufficient to reach equilibrium.[17][18]
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
Analysis: Determine the concentration of the compound in both aliquots by LC-MS/MS. It is critical to match the matrix of the buffer sample with blank plasma and the plasma sample with buffer to negate matrix effects during analysis.
Calculation: Calculate the fraction unbound (fu) and the percentage of binding.
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
% Bound = (1 - fu) * 100
Cytochrome P450 (CYP) Inhibition
Causality: Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, leading to elevated plasma levels and potential toxicity.[19] Assessing a new compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement and critical for predicting DDI risk.[20][21] This is typically done by measuring the half-maximal inhibitory concentration (IC50).
System: Use either pooled human liver microsomes (which contain a full complement of CYPs) or individual recombinant human CYP enzymes (baculosomes).[6][22]
Incubation: Incubate the enzyme system with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4) in the presence of varying concentrations of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (e.g., 0.01 to 100 µM).
Reaction: Initiate the reaction with NADPH and incubate at 37°C.
Termination & Analysis: Stop the reaction and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) using LC-MS/MS.[21]
Data Analysis: Plot the rate of metabolite formation against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies are conducted to understand how the drug behaves in a whole organism.[23][24] Rodent models are typically used for initial PK screening.[25][26]
Bioanalytical Method Development
Causality: Accurate determination of drug concentrations in biological matrices (plasma, serum, etc.) is the foundation of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and speed.[27][28] A robust, validated method is required before animal studies can begin.[29]
Rodent Pharmacokinetic Study Design
Causality: Administering the compound by both intravenous (IV) and oral (PO) routes allows for the determination of fundamental PK parameters. The IV dose provides direct systemic exposure data, allowing calculation of clearance (CL) and volume of distribution (Vd). Comparing the exposure from the PO dose to the IV dose allows for the calculation of oral bioavailability (%F), which measures the fraction of the oral dose that reaches systemic circulation.[30][31]
Animal Model: Use male CD-1 mice (n=3 per group/time point).
Formulation: Prepare a solution formulation for IV administration (e.g., in saline/DMSO/Tween 80) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).
Dosing:
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).[26]
Sample Processing: Process blood to obtain plasma, and store samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in each plasma sample using the validated LC-MS/MS method.
Data Analysis and Interpretation
Once concentration-time data are obtained, key pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
Table 2: Key Pharmacokinetic Parameters and Their Significance
The fraction of the oral dose that reaches systemic circulation.
Note: kel is the elimination rate constant, determined from the slope of the terminal log-linear phase of the concentration-time curve.
Conclusion and Next Steps
The comprehensive pharmacokinetic profiling strategy outlined in this guide provides a robust pathway for characterizing 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. The data generated from these foundational physicochemical, in vitro ADME, and in vivo PK studies will form a cohesive profile, enabling an informed go/no-go decision. Should the compound exhibit promising characteristics (e.g., moderate clearance, good oral bioavailability, low DDI risk), it can be advanced to efficacy and safety studies. Conversely, if liabilities are identified (e.g., high metabolic instability, poor absorption), the data will provide crucial insights to guide further medicinal chemistry optimization.
How to calculate drug half-life and clearance rate? Patsnap Synapse, May 27, 2025. [Link]
Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc., January 14, 2026. [Link]
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Drug Discovery and Development, November 15, 2024. [Link]
Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]
Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
Ackley, D. C., Rockich, K. T., & Blanke, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics, June 14, 2021. [Link]
Understanding and Calculating Steady State Pharmacokinetics. Certara, March 5, 2026. [Link]
GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com, October 26, 2023. [Link]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
Physicochemical Descriptors Related to ADME Properties. ResearchGate. [Link]
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. [Link]
CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]
Formulas Defining Basic Pharmacokinetic Parameters. MSD Manual Professional Edition. [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube, September 23, 2024. [Link]
Half-life. Deranged Physiology, March 2, 2025. [Link]
Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
In-Vivo Mouse and Rat PK Bioanalysis. protocols.io, August 3, 2025. [Link]
Breckenridge, A. M., et al. (1997). Pharmacokinetics and kinetic-dynamic modelling of aminophenones as methaemoglobin formers. Journal of Pharmacy and Pharmacology. [Link]
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters. [Link]
Coutts, R. T., et al. (1985). The effects of cofactor and species differences on the in vitro metabolism of propiophenone and phenylacetone. General Pharmacology. [Link]
Wang, Z., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology. [Link]
A Proposed Framework for the Preliminary Biological Evaluation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro biological evaluation of the novel compound, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. Propiophenone and its...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro biological evaluation of the novel compound, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. Propiophenone and its derivatives, particularly those with structural similarities to chalcones, represent a promising class of molecules with a wide spectrum of potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Due to the presence of a reactive α,β-unsaturated carbonyl group in the broader chalcone class, these molecules can interact with numerous biological targets.[2][4] This document provides a scientifically-grounded framework for researchers and drug development professionals to conduct an initial assessment of this specific compound's therapeutic potential. The proposed workflow encompasses a primary cytotoxicity screening against a panel of human cancer cell lines, a broad-spectrum antimicrobial activity assessment, and a preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Detailed, self-validating protocols for foundational assays such as the MTT cytotoxicity assay and broth microdilution for minimum inhibitory concentration (MIC) are provided, supported by explanations of the causality behind experimental choices. The guide is designed to serve as a robust starting point for elucidating the bioactivity of this and other novel propiophenone derivatives.
Introduction and Rationale
Chemical Identity of the Test Compound
The subject of this investigational guide is 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. Its chemical structure is characterized by a propiophenone core with dimethyl substitutions on both phenyl rings.
A three-carbon chain connecting two substituted phenyl rings.
A ketone functional group at the C1 position.
Steric hindrance around the ketone due to the ortho-dimethyl substitution (2',6'-dimethyl) on one ring.
Meta-dimethyl substitution (3,5-dimethyl) on the second phenyl ring.
Rationale for Investigation
The rationale for investigating this compound is rooted in the extensive pharmacological activities reported for the broader classes of chalcones and propiophenones.[1][4] Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are well-documented precursors to flavonoids and possess a reactive α,β-unsaturated carbonyl system that contributes to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][5] While the specific compound is a saturated propiophenone (lacking the double bond), the overall structural motif suggests a high potential for biological relevance. The substitution patterns on the aromatic rings are critical in modulating lipophilicity, electronic properties, and steric interactions, which can significantly influence pharmacological profiles.[3] Therefore, a systematic preliminary screening is a logical and necessary step to uncover its potential therapeutic value.
Proposed Investigational Strategy: A Tiered Approach
A tiered workflow is the most efficient method for characterizing the biological profile of a novel compound.[6] This strategy begins with broad screening assays to determine the effective concentration range and identify primary activities, followed by more specific assays to elucidate the mechanism of action.
Our proposed investigation is structured as follows:
Tier 1: Foundational Cytotoxicity Screening: To determine the compound's intrinsic toxicity and potential as an anticancer agent. This is a critical first step in any drug discovery program.[7][8]
Tier 2: Antimicrobial Activity Profiling: To assess its efficacy against a panel of clinically relevant bacteria and fungi.
Tier 3: Preliminary ADME Profiling: To gain early insights into its drug-like properties, which are crucial for predicting in vivo behavior and avoiding late-stage development failures.[9][10]
Proposed In Vitro Cytotoxicity Evaluation
Scientific Rationale
Cytotoxicity testing is a fundamental component of drug discovery, serving two primary purposes: identifying potential anticancer agents and flagging compounds with undesirable toxicity for other therapeutic applications.[7] The initial goal is to determine the concentration at which the compound elicits a toxic effect on living cells and to assess its selectivity for cancer cells over normal cells. Assays like the MTT assay provide a reliable, colorimetric method to measure cell metabolic activity, which serves as a robust indicator of cell viability and proliferation.[6][8]
Experimental Workflow for Cytotoxicity Assessment
The following workflow provides a logical progression from broad screening to initial mechanistic insight.
Caption: General workflow for preliminary cytotoxicity assessment.
Protocol 1: Cell Viability by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity as a proxy for cell viability.[8]
Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in separate 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.[3]
Compound Preparation: Prepare a stock solution of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).
Incubation: Incubate the plates for 24 to 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]
Data Presentation & Interpretation
Summarize the quantitative data in a clear, structured table.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
Cell Line
Type
IC₅₀ (µM) after 48h
Selectivity Index (SI)¹
MCF-7
Breast Adenocarcinoma
8.5
10.0
A549
Lung Carcinoma
12.2
7.0
HCT116
Colorectal Carcinoma
15.8
5.4
HEK293
Normal Kidney
85.0
-
¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Interpretation: An IC₅₀ value below 10 µM is often considered a benchmark for potent activity in early screening.[11] A high Selectivity Index (SI > 2) is desirable, as it suggests the compound is more toxic to cancer cells than to normal cells, indicating a potentially favorable therapeutic window.[8][12]
Potential Mechanism: Apoptosis Signaling
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common pathway activated by cytotoxic agents.[6]
Caption: The two major apoptosis pathways converging on executioner caspases.
Proposed Antimicrobial Activity Screening
Scientific Rationale
Given the known antibacterial properties of many natural and synthetic chalcones, evaluating the antimicrobial potential of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a worthwhile endeavor.[4][5] The initial screening aims to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[13] This is a key parameter for evaluating the potency of a potential antibacterial agent.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: Broth Microdilution for MIC Determination
This method is widely used for quantitative antimicrobial susceptibility testing.[13]
Methodology:
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to wells 2 through 12.
Compound Dilution: Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation & Interpretation
Table 2: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)
Microorganism
Strain Type
MIC (µg/mL)
Staphylococcus aureus
Gram-positive
8
Bacillus subtilis
Gram-positive
16
Escherichia coli
Gram-negative
>128
Pseudomonas aeruginosa
Gram-negative
>128
| Candida albicans | Fungus (Yeast) | 32 |
Interpretation: MIC values below 10 µg/mL are generally considered promising for antibacterial agents.[14] A significant difference in activity between Gram-positive and Gram-negative bacteria may suggest a mechanism of action related to the cell wall or membrane permeability.
Preliminary In Vitro ADME Profiling
Scientific Rationale
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for successful drug development.[10] Poor pharmacokinetic properties are a major cause of clinical trial failures. Preliminary in vitro ADME assays provide critical data to rank compounds and guide medicinal chemistry efforts toward molecules with better drug-like characteristics.[9][15]
Key Assays for Early Screening
Metabolic Stability: This assay uses liver microsomes or hepatocytes to predict the rate of metabolic clearance in vivo. A compound with high metabolic stability is less likely to be cleared quickly from the body, allowing for a longer duration of action.[10][16]
Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction of a drug is free to exert its pharmacological effect. High PPB can limit efficacy.[16]
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across the intestinal barrier, providing an early indication of oral absorption potential.[16]
CYP450 Inhibition: Assesses the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6), which is a primary cause of drug-drug interactions.[16][17]
This guide presents a structured, multi-tiered approach for the initial biological characterization of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. The proposed workflow, beginning with cytotoxicity and antimicrobial screening and followed by preliminary ADME profiling, provides a robust framework for generating foundational data.
The outcomes of these studies will dictate future directions:
Potent and Selective Cytotoxicity: Would warrant further investigation into the mechanism of cell death, in vivo efficacy studies in xenograft models, and structure-activity relationship (SAR) studies.
Significant Antimicrobial Activity: Would lead to testing against a broader panel of resistant strains, time-kill kinetic studies, and investigation into the mechanism of action (e.g., cell wall disruption).[14]
Favorable ADME Profile: Supports the progression of the compound into more comprehensive preclinical development.
By following this logical and scientifically-driven plan, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound.
References
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology. [Link]
Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules. [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A. MDPI. [Link]
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Frontage Laboratories. [Link]
Cytotoxicity Assays – what your cells don't like. BMG LABTECH. [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomolecular Screening. [Link]
Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents. European Journal of Medicinal Chemistry. [Link]
Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]
Time-critical early ADME characterization. Admescope. [Link]
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing S.L. [Link]
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a detailed analysis of the fundamental physicochemical propert...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a detailed analysis of the fundamental physicochemical properties of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, a substituted propiophenone derivative. The focus of this document is to establish a foundational understanding of its molecular weight and exact mass, which are critical parameters in experimental design, analytical method development, and interpretation of high-resolution mass spectrometry data. This guide is intended to serve as an authoritative reference for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug development.
Introduction: The Significance of Core Molecular Attributes
In the realm of drug discovery and development, a precise understanding of a compound's molecular formula and its corresponding mass is paramount. These fundamental attributes govern a molecule's behavior in both biological and analytical systems. The molecular weight is essential for stoichiometric calculations in chemical synthesis and for the preparation of solutions of known concentrations in pharmacological assays. The exact mass, on the other hand, is indispensable for the unambiguous identification and characterization of the molecule using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern chemical analysis.
This guide delves into the specifics of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, providing clear, verifiable data to support research and development endeavors.
Molecular Identity and Structure
2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an aromatic ketone with the systematic IUPAC name 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one[1]. Its structure comprises a propiophenone core with methyl substitutions on both phenyl rings. The precise arrangement of these substituents is crucial for its chemical and biological properties.
To facilitate a clear understanding of its molecular architecture, the following logical relationship diagram illustrates the key structural components.
Caption: Logical relationship of the structural components of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Quantitative Physicochemical Data
The molecular formula for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is C₁₉H₂₂O[1]. Based on this formula, the molecular weight and exact mass have been computationally determined. These values are summarized in the table below for clarity and ease of reference.
The molecular weight of 266.4 g/mol is calculated based on the average atomic masses of the constituent elements (Carbon, Hydrogen, and Oxygen) according to their natural isotopic abundance. This value is routinely used for gravimetric and volumetric measurements in a laboratory setting. For instance, preparing a 10 mM solution of this compound would necessitate dissolving 2.664 mg in 1 mL of a suitable solvent.
Exact Mass
The exact mass of 266.167065321 Da is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁶O). This monoisotopic mass is a critical parameter in mass spectrometry. In high-resolution mass spectrometry analyses, such as those performed on Orbitrap or FT-ICR instruments, the measured mass-to-charge ratio (m/z) of the molecular ion can be determined with high precision. The experimentally determined exact mass should align with the theoretical value within a narrow mass tolerance window (typically < 5 ppm), thereby confirming the elemental composition of the analyte.
The workflow for confirming the identity of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone using high-resolution mass spectrometry is outlined below.
Caption: Experimental workflow for the confirmation of elemental composition using HRMS.
Conclusion
The accurate determination of molecular weight and exact mass is a foundational step in the chemical and biological investigation of any compound. For 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, the molecular weight of 266.4 g/mol and the exact mass of 266.167065321 Da are the definitive values derived from its molecular formula, C₁₉H₂₂O. This technical guide provides these critical data points, supported by authoritative sources, to aid researchers and drug development professionals in their ongoing work with this and related molecules.
References
PubChem. 1-(2,6-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
Preclinical Evaluation of Receptor Binding Affinity for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: A Methodological Framework
Executive Summary The compound 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-68-2), also known as 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one[1], represents a unique structural entity in pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-68-2), also known as 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one[1], represents a unique structural entity in preclinical pharmacology. While it shares a propiophenone backbone with several central nervous system (CNS) active agents, its lack of an alpha-amine group and the presence of bulky, highly lipophilic diaryl rings necessitate a specialized approach to evaluating its receptor binding affinity.
This technical whitepaper provides an authoritative, self-validating methodological framework for drug development professionals to quantify the binding kinetics (
Kd
,
kon
,
koff
) of this highly lipophilic New Chemical Entity (NCE). By synthesizing Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR), this guide establishes a robust pipeline to bypass the limitations of traditional radioligand assays.
Structural Rationale & Target Hypothesis
Before selecting an assay format, experimental design must be grounded in the compound's pharmacophore:
Absence of a Basic Amine: Unlike classical CNS propiophenones (e.g., bupropion, cathinones), this compound cannot form the critical salt-bridge with aspartate residues (e.g., Asp79 in the Dopamine Transporter).
High Lipophilicity & Steric Bulk: The 2,6-dimethylphenyl and 3,5-dimethylphenyl moieties create a highly hydrophobic footprint.
Target Hypothesis: These features strongly suggest affinity for highly lipophilic binding pockets, such as the Sigma-1 (
σ1
) receptor , or allosteric modulation sites on G-protein-coupled receptors (GPCRs) like the Cannabinoid Type 1 (CB1) receptor [2].
Because highly lipophilic compounds (LogP > 4) are notorious for high non-specific binding to plastic and glass in traditional filtration-based radioligand assays, homogeneous and label-free technologies are mandatory.
Primary Screening: Time-Resolved FRET (TR-FRET)
Causality & Assay Selection
To determine the equilibrium inhibition constant (
IC50
and
Ki
), we employ a homogeneous TR-FRET competitive binding assay.
Why TR-FRET? Highly conjugated aromatic compounds often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a Terbium (Tb) cryptate donor. Terbium has a millisecond emission half-life, allowing for a time-gated measurement (e.g., a 50 µs delay before reading). This completely eliminates the short-lived nanosecond autofluorescence of the test compound and biological buffers[2].
Why SNAP-Tagging? Random amine coupling of fluorophores to the receptor can obscure the binding pocket. Using a genetically engineered N-terminal SNAP-tag ensures 1:1 stoichiometric, site-specific labeling, preserving the structural integrity of the receptor's orthosteric and allosteric sites.
Step-by-Step TR-FRET Protocol
Receptor Preparation: Express SNAP-tagged target receptors (e.g., SNAP-
σ1
or SNAP-CB1) in HEK293T cells. Label the N-terminal SNAP-tag with Terbium cryptate (Donor) at 37°C for 1 hour.
Assay Assembly: In a low-volume 384-well plate (non-binding surface), combine:
5 nM Terbium-labeled receptor.
10 nM Fluorescent Tracer (Acceptor, e.g., a fluorescein-labeled reference ligand).
A 12-point concentration response curve of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (10 pM to 10 µM).
Critical Step: Ensure the assay buffer contains 50 mM HEPES (pH 7.4) and 0.1% BSA to prevent the lipophilic test compound from adhering to the microplate walls.
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. No wash steps are performed, preserving low-affinity complexes.
Detection & Analysis: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Tracer) using a 50 µs time delay. Calculate the TR-FRET ratio (520 nm / 495 nm). Fit the data to a one-site competitive binding model to extract the
IC50
, and convert to
Ki
via the Cheng-Prusoff equation.
Caption: TR-FRET competitive binding mechanism for lipophilic small molecules.
Equilibrium affinity (
Kd
) alone is a poor predictor of in vivo efficacy; the Residence Time (
τ
) of the drug on the receptor is far more critical. We utilize Surface Plasmon Resonance (SPR) to extract real-time association (
kon
) and dissociation (
koff
) rates[3].
Why Directed Capture? Small molecules (MW 266.38 g/mol ) generate very small refractive index changes (Response Units, RU)[1]. Covalently coupling the receptor directly to the chip via random amines can destroy the binding pocket. Instead, we use an anti-His antibody covalently attached to the chip to "capture" His-tagged receptors, ensuring 100% uniform orientation and maximum accessibility for the test compound[4].
Why Single-Cycle Kinetics (SCK)? Lipophilic compounds often require harsh regeneration buffers (e.g., NaOH or SDS) to strip them from the receptor, which denatures the target protein. SCK bypasses this by injecting sequential, increasing concentrations of the compound without regeneration steps between injections.
Step-by-Step SPR Protocol
Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize an anti-His capture antibody across all flow cells. Block remaining active esters with 1 M ethanolamine.
Receptor Capture: Flow the purified, His-tagged target receptor (e.g.,
σ1
) over the active flow cell until a capture level of ~3000 RU is achieved. Leave the reference flow cell blank to subtract bulk refractive index shifts.
Analyte Preparation: Dilute 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone into SPR running buffer (PBS, 0.05% Tween-20, 5% DMSO ). Critical Step: Because the compound is highly lipophilic, 5% DMSO is mandatory for solubility. A DMSO solvent correction curve (4.5% to 5.5% DMSO) must be run to correct for the massive refractive index mismatch caused by solvent exclusion.
Single-Cycle Injection: Inject five increasing concentrations of the compound (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) sequentially at a high flow rate (50 µL/min) to prevent mass transport limitations. Allow a 15-minute dissociation phase after the final injection.
Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to calculate
kon
,
koff
, and
Kd
.
The following table synthesizes the expected/hypothesized pharmacological profile of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone when subjected to this methodological framework. It highlights the compound's predicted selectivity for lipophilic pockets over classical monoamine transporters.
Target Receptor
Assay Format
IC50
(nM)
Ki
/
Kd
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Residence Time (
τ
, min)
Sigma-1 (
σ1
)
TR-FRET / SPR
45.2
28.5
1.2×105
4.5×10−4
37.0
Cannabinoid 1 (CB1)
TR-FRET / SPR
1,250.0
890.0
4.5×104
3.2×10−2
0.5
Dopamine Transporter
Radioligand
>10,000
N/A
N/A
N/A
N/A
NMDA (PCP Site)
Radioligand
>10,000
N/A
N/A
N/A
N/A
Note: Data represents a hypothesized binding profile based on structural homology and lipophilicity to demonstrate the output of the combined TR-FRET/SPR pipeline.
Conclusion
Evaluating the receptor binding affinity of highly lipophilic, non-basic NCEs like 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone requires moving beyond legacy radioligand filtration assays. By implementing a primary TR-FRET screen to eliminate autofluorescent artifacts, followed by an SPR Single-Cycle Kinetic protocol to derive Residence Time, researchers can accurately map the pharmacological landscape of this compound. This self-validating system ensures that high non-specific binding is not misinterpreted as target affinity, securing the scientific integrity of the preclinical data.
Synthesis of 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: A Guide to Regioselective Friedel-Crafts Acylation
Application Note & Protocol Abstract This document provides a comprehensive guide for the synthesis of substituted propiophenones, with a primary focus on the regioselective synthesis of 2',4'-Dimethyl-3-(3,5-dimethylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis of substituted propiophenones, with a primary focus on the regioselective synthesis of 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone . The synthesis is achieved through a two-step process commencing with the commercially available 3-(3,5-dimethylphenyl)propanoic acid. The key transformation is a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene). This guide delves into the mechanistic underpinnings of the reaction, with a particular emphasis on the directing effects of the methyl substituents on the aromatic ring, which favor the formation of the 2',4'-dimethyl isomer over the 2',6'-dimethyl isomer. Detailed, step-by-step protocols for the preparation of the necessary acyl chloride intermediate and the final acylation are provided, along with recommendations for purification and characterization. This document is intended for researchers and professionals in organic synthesis and drug development.
Introduction
Substituted propiophenones are a class of aromatic ketones that serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic rings can significantly influence the biological activity and physical properties of the final products. The target molecule of this guide, a dimethyl-substituted propiophenone derivative, presents an interesting case study in the application and regiochemical outcome of the Friedel-Crafts acylation reaction.
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][2] While the reaction is generally robust, the regioselectivity on substituted aromatic rings is a critical consideration. In the case of 1,3-dimethylbenzene (m-xylene), the two methyl groups are ortho, para-directing activators. This electronic influence, combined with steric considerations, dictates the position of acylation.
This application note will first explore the synthetic strategy, including a discussion on the expected regioselectivity. It will then provide detailed protocols for the synthesis of the acylating agent and the final product, followed by purification and characterization guidelines.
Synthetic Strategy and Regioselectivity
The synthesis of the target propiophenone derivative is envisioned as a two-step sequence:
Formation of the Acylating Agent: Conversion of the commercially available 3-(3,5-dimethylphenyl)propanoic acid to its corresponding acyl chloride, 3-(3,5-dimethylphenyl)propanoyl chloride. This is a standard transformation readily achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Friedel-Crafts Acylation: The reaction of 3-(3,5-dimethylphenyl)propanoyl chloride with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield the final product.
A critical aspect of this synthesis is the regiochemical outcome of the Friedel-Crafts acylation on m-xylene. The two methyl groups on the m-xylene ring direct electrophilic substitution to the positions that are ortho and para to them. This leads to three possible sites for acylation: the 2-, 4-, and 5-positions.
Position 4 (and the equivalent 6-position): This position is para to one methyl group and ortho to the other.
Position 2: This position is ortho to both methyl groups.
Position 5: This position is meta to both methyl groups and is therefore electronically disfavored.
Both electronic and steric factors play a role in determining the major product. While the 2-position is electronically activated by both methyl groups, it is also the most sterically hindered. The 4-position, being less sterically encumbered, is generally the preferred site of acylation for m-xylene.[3][4] Therefore, the major product of this reaction is expected to be 1-(2,4-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one , also known as 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone .
The synthesis of the isomer named in the topic, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, would require acylation at the sterically hindered 2-position of m-xylene, which is not the favored pathway under standard Friedel-Crafts conditions.
Visualizing the Synthetic Pathway
Caption: Overall synthetic scheme for the preparation of 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Aluminum chloride is corrosive and reacts violently with water. Thionyl chloride and oxalyl chloride are toxic and corrosive.
Part 1: Synthesis of 3-(3,5-Dimethylphenyl)propanoyl Chloride
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
3-(3,5-Dimethylphenyl)propanoic acid
178.23
10.0
1.78 g
Thionyl chloride (SOCl₂)
118.97
20.0
1.46 mL
Anhydrous Dichloromethane (DCM)
-
-
20 mL
Dimethylformamide (DMF)
-
-
1-2 drops
Procedure:
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3,5-dimethylphenyl)propanoic acid (1.78 g, 10.0 mmol).
Add anhydrous dichloromethane (20 mL) to the flask and stir to dissolve the solid.
Add a catalytic amount of dimethylformamide (1-2 drops).
Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the solution at room temperature. The addition should be done carefully as the reaction can be exothermic and evolves gas (HCl and SO₂).
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic vapors.
The resulting crude 3-(3,5-dimethylphenyl)propanoyl chloride is typically a pale yellow oil and can be used in the next step without further purification.
Part 2: Synthesis of 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
3-(3,5-Dimethylphenyl)propanoyl chloride
196.67
10.0
~1.97 g
1,3-Dimethylbenzene (m-xylene)
106.17
30.0
3.5 mL
Anhydrous Aluminum Chloride (AlCl₃)
133.34
12.0
1.60 g
Anhydrous Dichloromethane (DCM)
-
-
30 mL
Crushed Ice
-
-
~50 g
Concentrated Hydrochloric Acid (HCl)
-
-
10 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
As needed
Brine
-
-
As needed
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
As needed
Procedure:
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.60 g, 12.0 mmol) and anhydrous dichloromethane (15 mL).
Cool the suspension to 0 °C in an ice bath.
In a separate dry flask, dissolve the crude 3-(3,5-dimethylphenyl)propanoyl chloride (~1.97 g, 10.0 mmol) in anhydrous dichloromethane (15 mL).
Transfer the acyl chloride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
After the addition is complete, add 1,3-dimethylbenzene (3.5 mL, 30.0 mmol) dropwise to the reaction mixture at 0 °C.
Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (10 mL). This should be done slowly and with vigorous stirring in a fume hood as it is a highly exothermic process and evolves HCl gas.
Continue stirring until the aluminum salts are fully dissolved.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, until gas evolution ceases), and brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by:
Thin Layer Chromatography (TLC): To monitor the reaction and the purity of the fractions from column chromatography.
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product, paying close attention to the aromatic region to confirm the 2,4-disubstitution pattern on the propiophenone ring.
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Mechanistic Insight: Regioselectivity of Acylation
The preference for acylation at the 4-position of m-xylene can be understood by examining the stability of the Wheland intermediate (arenium ion) formed during the electrophilic aromatic substitution.
Caption: Rationale for the regioselective acylation of m-xylene.
The attack at the 4-position leads to a more stable carbocation intermediate where the positive charge can be delocalized and stabilized by the inductive and hyperconjugative effects of the adjacent methyl groups. Conversely, attack at the sterically crowded 2-position is energetically less favorable.[3][4]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone via a two-step sequence involving the formation of an acyl chloride followed by a regioselective Friedel-Crafts acylation. The discussion on the regiochemical outcome of the acylation of m-xylene highlights the importance of considering both electronic and steric effects in synthetic design. The methodologies described herein are applicable to the synthesis of a variety of other substituted propiophenone derivatives and should serve as a valuable resource for synthetic chemists.
References
Vaia. (n.d.). Understanding Friedel-Crafts Acylation. Retrieved from [Link]
PEARL. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
Application Note: HPLC Method Development and Validation for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Executive Summary The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. This technical guide details the ration...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the target analyte's physicochemical properties. This technical guide details the rational design, optimization, and validation of a reversed-phase HPLC (RP-HPLC) method for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone . By bridging structural causality with chromatographic behavior, this protocol provides a self-validating, regulatory-compliant framework suitable for pharmaceutical quality control and drug development laboratories.
Analyte Profiling & Mechanistic Causality
To design an effective separation strategy, we must first deconstruct the analyte. 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a bulky, non-polar aromatic ketone[1]. Its chromatographic behavior is dictated by three primary structural features:
High Lipophilicity: The molecule lacks highly ionizable functional groups (such as primary amines or carboxylic acids) and possesses multiple hydrophobic methyl substitutions. This results in a high partition coefficient (LogP), necessitating a strong organic modifier for efficient elution.
Dual Aromatic Systems: The presence of two sterically hindered phenyl rings provides an opportunity for
π−π
electron interactions, which can be exploited for orthogonal selectivity against structurally similar synthetic byproducts.
Conjugated Ketone: The propiophenone backbone acts as a strong UV chromophore, allowing for highly sensitive ultraviolet (UV) detection.
Fig 1: Causality mapping between analyte structural features and chromatographic parameters.
Method Development Architecture
Stationary Phase Selection
While a standard C18 (Octadecylsilane) column provides excellent dispersive hydrophobic retention, the dual aromatic rings of our target analyte present a unique optimization pathway. A Phenyl-Hexyl stationary phase is recommended. Unlike C18 columns, the phenyl groups on the stationary phase engage in
π−π
interactions with the analyte's aromatic rings. This orthogonal selectivity is critical for resolving the active pharmaceutical ingredient (API) from closely related positional isomers or unreacted starting materials.
Mobile Phase Optimization
Because the analyte is neutral under standard conditions, mobile phase pH will not alter its ionization state. However, the stationary phase is not entirely neutral. Silica-based columns contain residual surface silanols that can ionize at mid-to-high pH, causing secondary cation-exchange interactions that manifest as severe peak tailing.
To mitigate this, 0.1% Formic Acid (FA) is added to the aqueous phase. This forces the pH to approximately 2.7, fully protonating and suppressing the residual silanols. Acetonitrile (ACN) is selected over Methanol as the organic modifier due to its lower viscosity and higher elution strength, which is necessary to elute this highly lipophilic compound efficiently without excessive backpressure.
Detector Tuning
The
π→π∗
and
n→π∗
electronic transitions of the propiophenone chromophore exhibit maximum absorbance (
uvmax
) typically between 240 nm and 254 nm. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio while minimizing background absorbance from the Formic Acid in the mobile phase.
Fig 2: Step-by-step HPLC method development workflow for the target propiophenone derivative.
Step-by-Step Analytical Protocol
Reagents and Materials
Analyte: 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone reference standard (>99.0% purity).
Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).
Additives: LC-MS grade Formic Acid (FA).
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
Chromatographic Conditions
Recent harmonizations in [2][3] allow for flexibility in gradient method adjustments to modernize legacy methods. The following optimized conditions serve as the baseline:
Mobile Phase A: Water + 0.1% FA (v/v)
Mobile Phase B: Acetonitrile + 0.1% FA (v/v)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C ± 1°C
Detection: UV at 254 nm
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.0
40
60
Initial hold for baseline stabilization
2.0
40
60
Isocratic hold to elute polar voids
10.0
5
95
Linear ramp to elute the lipophilic target
15.0
5
95
High-organic wash to clear hydrophobic dimers
15.1
40
60
Return to initial conditions
| 20.0 | 40 | 60 | Column re-equilibration |
Sample Preparation Workflow
Diluent: Prepare a 50:50 (v/v) mixture of Water:ACN.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid), then dilute to volume with the diluent.
Working Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection. (Note: PTFE is chosen over Nylon to prevent hydrophobic adsorption of the analyte to the filter membrane).
Self-Validating System & Compliance
A robust analytical method must be a self-validating system. Before any sample data is accepted, the system must prove its fitness for purpose through a System Suitability Test (SST) per [4][5]. Furthermore, the method must undergo full validation according to the[6].
Validation Parameters and Acceptance Criteria
The following table summarizes the quantitative validation framework required to prove the method's scientific integrity:
5 replicate injections of the 100 µg/mL working standard prior to the run sequence.
Specificity
ICH Q2(R1)
No interference at the
tR
of the analyte.
Inject blank diluent, placebo matrix, and spiked sample. Assess peak purity via Photodiode Array (PDA).
Linearity
ICH Q2(R1)
Correlation Coefficient (
R2
)
≥0.999
Prepare 5 concentration levels (e.g., 50% to 150% of target). Inject in triplicate.
Precision
ICH Q2(R1)
Repeatability RSD
≤
2.0%
Prepare 6 independent sample preparations at 100% test concentration.
Accuracy (Recovery)
ICH Q2(R1)
Mean recovery between 98.0% - 102.0%
Spike API into matrix at 80%, 100%, and 120% levels. Prepare in triplicate.
LOD / LOQ
ICH Q2(R1)
S/N
≥
3 (LOD)S/N
≥
10 (LOQ)
Serial dilution of the standard solution until the target signal-to-noise ratio is reached.
References
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone - Chemical Substance Information
Source: NextSDS Chemical Database
URL:[Link]
Catalytic reduction techniques for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
An Application Guide to the Catalytic Reduction of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone Introduction: Navigating Steric Hindrance in Ketone Reduction The reduction of ketones to secondary alcohols is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Catalytic Reduction of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Introduction: Navigating Steric Hindrance in Ketone Reduction
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry where chiral alcohols are invaluable building blocks.[1][2][3] The target molecule, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, presents a significant synthetic challenge due to substantial steric hindrance around the carbonyl group. The ortho-methyl groups on the benzoyl moiety effectively shield the electrophilic carbon, demanding robust and carefully selected reduction methodologies.
This guide provides a detailed exploration of two powerful catalytic techniques for the reduction of this prochiral, sterically hindered ketone: high-pressure catalytic hydrogenation and asymmetric transfer hydrogenation. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested protocols, and offer insights into the analysis and troubleshooting of these reactions. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to this challenging reduction.
Part 1: Mechanistic Principles & Strategic Considerations
The Challenge of Steric Hindrance
The primary obstacle in the reduction of the target ketone is the steric bulk imposed by the two ortho-methyl groups (at the 2' and 6' positions). These groups restrict the approach of the reducing agent to the carbonyl carbon. Consequently, mild reducing agents like sodium borohydride may prove sluggish or ineffective.[4][5] Catalytic methods are often superior as the catalyst surface or coordination sphere can overcome these steric barriers, albeit often requiring more forcing conditions such as elevated pressure or temperature.[6][7]
Method 1: Heterogeneous Catalytic Hydrogenation
This classic method involves the use of molecular hydrogen (H₂) and a solid-phase metal catalyst, most commonly palladium or platinum supported on activated carbon (Pd/C, Pt/C).[8][9] The reaction occurs on the surface of the catalyst, where H₂ is adsorbed and dissociates into reactive hydrogen atoms.[10] The ketone then coordinates to the surface, allowing for the stepwise addition of hydrogen across the C=O double bond to yield the secondary alcohol.[8][10]
Due to the steric hindrance of the substrate, atmospheric pressure hydrogenation is unlikely to be efficient. The use of a high-pressure reactor is necessary to increase the concentration of hydrogen on the catalyst surface and facilitate the reaction.
General Mechanism: Catalytic Hydrogenation of a Ketone
Caption: General mechanism of heterogeneous catalytic hydrogenation.
Method 2: Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers two key advantages: it avoids the need for high-pressure hydrogen gas, and it can produce a single enantiomer of the chiral alcohol product.[11][12] This technique uses a hydrogen donor molecule, such as isopropanol or formic acid, to provide the hydrogen atoms in situ.[11] The reaction is catalyzed by a transition metal complex, typically containing Ruthenium(II), coordinated to a chiral ligand.[13][14]
The Noyori-type catalysts, which feature a Ru(II) center, a chiral diamine ligand (like TsDPEN), and an arene ligand, are exceptionally effective for the asymmetric reduction of aromatic ketones.[11][13] The mechanism involves a metal-ligand bifunctional pathway where the hydride is transferred from the metal to the carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered transition state. This highly organized transition state, dictated by the chirality of the ligand, is responsible for the high enantioselectivity.
Part 2: Experimental Protocols
Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood.[15][16] The handling of pyrophoric catalysts and flammable hydrogen gas requires strict adherence to safety protocols.[17][18][19] Always conduct a risk assessment before starting.[16]
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol details the reduction of the target ketone using 10% Palladium on Carbon (Pd/C) under high-pressure hydrogen.
10% Palladium on Carbon (Pd/C), 50% wet with water
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
High-pressure autoclave reactor (e.g., Parr shaker or similar) equipped with a stirrer, pressure gauge, and gas inlet/outlet.[15]
Inert gas (Nitrogen or Argon) supply
Hydrogen (H₂) gas supply (high purity)
Celite® or other filtration aid
Standard laboratory glassware
Rotary evaporator
Step-by-Step Methodology:
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for any damage.[15] Place the magnetic stir bar or position the overhead stirrer in the reactor vessel.
Charging the Reactor: In a separate flask, dissolve 1.0 g of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in 20 mL of ethanol.
Under a flow of inert gas (N₂), carefully add the substrate solution to the reactor vessel.
Carefully add 100 mg (10 wt%) of 10% Pd/C catalyst to the reactor. Caution: Do not allow the catalyst to dry completely, as dry Pd/C can be pyrophoric.[16][17]
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Tighten bolts diagonally and gradually to ensure a proper seal.[15]
Purge the reactor system by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this process at least 3-5 times to remove all oxygen.[17][18]
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi). The optimal pressure may require empirical determination.
Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 40-60 °C) if necessary.
Monitoring the Reaction: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases. Alternatively, for kinetic analysis, carefully depressurize, purge with nitrogen, and take aliquots for analysis by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4][20][21]
Shutdown and Workup: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[16]
Carefully vent the excess hydrogen pressure in a safe manner. Purge the reactor 3-5 times with nitrogen to remove all residual hydrogen.[15]
Catalyst Filtration: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Keep the filter cake wet with solvent (ethanol) at all times.[17][18] Do not allow the filtered catalyst to dry in the air, as it is highly pyrophoric. Immediately transfer the wet catalyst cake to a designated waste container and submerge it in water.[16][18]
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude oil is the desired secondary alcohol.
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Workflow: High-Pressure Hydrogenation
Caption: Experimental workflow for high-pressure catalytic hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH)
This protocol uses a Noyori-type catalyst to achieve an enantioselective reduction of the target ketone to a single enantiomer of the corresponding alcohol.
Schlenk line or glovebox for handling air-sensitive reagents
Standard laboratory glassware, oven-dried
Rotary evaporator
Step-by-Step Methodology:
Catalyst Preparation (In Situ): In an oven-dried Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (e.g., 0.011 mmol, 1.1 mol eq. to Ru).
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex. The solution should turn a deep reddish-brown.
Reaction Setup: In a separate oven-dried Schlenk flask, dissolve 1.0 mmol of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in 5 mL of anhydrous isopropanol.
Add a solution of KOH in isopropanol (e.g., 0.1 mL of a 1M solution, 10 mol%) to the substrate solution. This base is crucial for the catalytic cycle.
Initiating the Reaction: Transfer the pre-formed catalyst solution to the substrate solution via cannula under a positive pressure of inert gas.
Heat the reaction mixture to a gentle reflux (approx. 80 °C).
Monitoring the Reaction: Follow the disappearance of the starting ketone by TLC (staining with permanganate or visualizing under UV) or by taking aliquots for GC analysis. Reactions are typically complete within 4-24 hours.
Workup: After the reaction is complete (as judged by TLC/GC), cool the mixture to room temperature.
Quench the reaction by adding 5 mL of water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain the enantiomerically enriched product.
Part 3: Data Analysis & Troubleshooting
Expected Results & Analytical Characterization
The success of the reduction should be confirmed using standard analytical techniques.
Parameter
Protocol 1 (Hydrogenation)
Protocol 2 (ATH)
Analytical Method
Product
Racemic Secondary Alcohol
Enantioenriched Secondary Alcohol
¹H & ¹³C NMR, MS
Expected Yield
>90%
>85%
Isolated Mass
Purity
>95%
>95%
GC, HPLC, NMR
Enantiomeric Excess (ee)
0% (Racemic)
>90% (for (R,R)-TsDPEN, S-alcohol expected)
Chiral HPLC or GC
Monitoring Reaction Progress:
TLC: An effective and rapid method.[21] Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. The alcohol product will have a lower Rf value than the starting ketone.
GC-MS: Provides information on conversion and can help identify any byproducts.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst (poisoned or old).2. Insufficient pressure/temperature (Protocol 1).3. Oxygen leak in the system.4. Insufficient base (Protocol 2).
1. Use fresh catalyst.2. Increase H₂ pressure or reaction temperature.3. Check all seals and re-purge the system.4. Add additional base solution.
Formation of Byproducts
1. Over-reduction (hydrogenolysis of the alcohol or ring reduction).2. Side reactions due to excessive heat.
1. Lower the reaction temperature or pressure. Use a less active catalyst (e.g., different support).2. Decrease the reaction temperature.
Low Enantioselectivity (Protocol 2)
1. Presence of water in the solvent.2. Racemization of the product or ligand degradation.3. Incorrect catalyst/ligand ratio.
1. Use strictly anhydrous isopropanol.2. Lower the reaction temperature.3. Ensure accurate stoichiometry during catalyst preparation.
References
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]
Linxing. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
Mealli, C., et al. (2002). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed. Retrieved from [Link]
Shende, V. S., et al. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]
Salunkhe, V. V., et al. (n.d.). Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts. Arkivoc. Retrieved from [Link]
Mota, A. J., et al. (2018). Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. PubMed Central. Retrieved from [Link]
Humphrey, G. R., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. Retrieved from [Link]
Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]
Martínez, F., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics. Retrieved from [Link]
Waykole, L., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]
Xu, J. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. Retrieved from [Link]
University of Pennsylvania. (n.d.). Hydrogenation SOP. Retrieved from [Link]
Johnson Matthey Technology Review. (2005, October 1). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved from [Link]
YouTube. (2024, June 6). Hydrogenation reaction safety. Retrieved from [Link]
Sayo, N., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Retrieved from [Link]
Bouziane, A., et al. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal. Retrieved from [Link]
Sayo, N., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed Central. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ketone Reduction. Retrieved from [Link]
Roth, P. (2002). Asymmetric transfer hydrogenation of aromatic ketones and azirines with NH-ligands. Diva-Portal.org. Retrieved from [Link]
Munshi, R. J., et al. (2010). Catalytic Ionic Hydrogenation of Ketones by {[Cp*Ru(CO)2]2(μ-H)}+. Organometallics. Retrieved from [Link]
Cole, K. P., et al. (2024). A Mild and Chemoselective Photoredox-Catalyzed Reduction of Aromatic Ketones. PubMed Central. Retrieved from [Link]
Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PubMed Central. Retrieved from [Link]
LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]
American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. Retrieved from [Link]
Xiao, J., et al. (2004). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
Scribd. (n.d.). Ketone Reduction Modifications for Lab. Retrieved from [Link]
Tondreau, A. M., et al. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Science. Retrieved from [Link]
Wang, J., et al. (2019). Microneedle-Based Detection of Ketone Bodies along with Glucose and Lactate: Toward Real-Time Continuous Interstitial Fluid Monitoring of Diabetic Ketosis and Ketoacidosis. Analytical Chemistry. Retrieved from [Link]
Gorla, C., et al. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Journal of the American Chemical Society. Retrieved from [Link]
Chemguide. (2015, November). reduction of aldehydes and ketones. Retrieved from [Link]
Li, W., et al. (2014). Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane. PubMed. Retrieved from [Link]
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
Liu, S., et al. (2009). Polymer-immobilized catalyst for asymmetric hydrogenation of racemic alpha-(N-benzoyl-N-methylamino)propiophenone. PubMed. Retrieved from [Link]
Li, C., et al. (2019). Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. PubMed Central. Retrieved from [Link]
LibreTexts. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]
Sustainability. (2009, May 14). Selective Reduction of Dimedone. Retrieved from [Link]
Purdue University Graduate School. (n.d.). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Retrieved from [Link]
The Journal of Organic Chemistry. (2024, April 26). A Recyclable Electrochemical Reduction of Aldehydes and Ketones to Alcohols Using Water as the Hydrogen Source and Solvent. Retrieved from [Link]
Crystallization and isolation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Application Note & Protocol A Robust Protocol for the Crystallization and Isolation of High-Purity 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone Abstract This document provides a comprehensive guide for the crystall...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
A Robust Protocol for the Crystallization and Isolation of High-Purity 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Abstract
This document provides a comprehensive guide for the crystallization and isolation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, a complex ketone of interest as a potential intermediate in pharmaceutical and fine chemical synthesis. The protocol is designed for researchers, chemists, and drug development professionals who require a reliable method to obtain this compound in high purity. We will first outline the synthetic strategy—a Friedel-Crafts acylation—to produce the crude material. The core of this note details a systematic recrystallization procedure, including solvent selection rationale, troubleshooting common issues like oiling out, and methods for purity verification. The causality behind each step is explained to empower the user to adapt the protocol as needed, ensuring a robust and reproducible outcome.
Underlying Scientific Principles
Synthesis via Friedel-Crafts Acylation
The target molecule is a substituted propiophenone, which is most logically synthesized via a Friedel-Crafts acylation. This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][2] In our proposed synthesis, 1,3-dimethylbenzene (m-xylene) is acylated with 3-(3,5-dimethylphenyl)propanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The mechanism proceeds in three key stages:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[2]
Electrophilic Aromatic Substitution: The electron-rich m-xylene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.[2]
Rearomatization: A weak base deprotonates the sigma complex, restoring aromaticity to the ring and yielding the final ketone product, which remains complexed to the Lewis acid until an aqueous workup.[2]
The acyl group is deactivating, which conveniently prevents polysubstitution, making this a highly controlled and reliable reaction for generating aryl ketones.[1][2]
The Theory and Practice of Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[3][4] The technique leverages the differential solubility of a compound in a given solvent at varying temperatures.[5][6] An ideal recrystallization solvent should exhibit the following properties:
High solubility for the target compound at elevated temperatures.
Low solubility for the target compound at low temperatures.
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
Chemical inertness towards the compound.
Sufficient volatility for easy removal from the purified crystals. [4]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[3][5] As this solution cools slowly, the solubility of the target compound decreases, leading to a supersaturated state that initiates the formation of a crystal lattice.[5] This highly ordered process selectively incorporates molecules of the desired compound, excluding impurities which remain dissolved in the surrounding solution (the "mother liquor").[3][7] Rapid cooling should be avoided as it can trap impurities within the crystal lattice.[4]
Experimental Protocol
Materials and Equipment
Reagents & Solvents
Equipment
1,3-Dimethylbenzene (m-xylene)
Round-bottom flasks (various sizes)
3-(3,5-Dimethylphenyl)propanoyl chloride
Magnetic stirrer with heating mantle
Aluminum Chloride (AlCl₃), anhydrous
Reflux condenser with drying tube
Dichloromethane (DCM), anhydrous
Separatory funnel
Hydrochloric Acid (HCl), concentrated
Büchner funnel and vacuum flask
Sodium Bicarbonate (NaHCO₃), saturated solution
Filter paper
Brine (saturated NaCl solution)
Beakers and Erlenmeyer flasks
Magnesium Sulfate (MgSO₄), anhydrous
Glass rod
Ethanol (95%)
Rotary evaporator
Acetone
Melting point apparatus
Deionized Water
Thin-Layer Chromatography (TLC) plates
Safety Precautions
All procedures should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care in a dry environment.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Concentrated HCl is highly corrosive and toxic. Handle with appropriate care.
Part A: Synthesis of Crude 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.
Reagent Addition: Slowly add 3-(3,5-dimethylphenyl)propanoyl chloride (1.0 eq) to the stirred suspension via the dropping funnel over 15 minutes.
Aromatic Substrate Addition: In the dropping funnel, prepare a solution of 1,3-dimethylbenzene (m-xylene, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Part B: Work-up and Isolation of Crude Product
Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. This process is highly exothermic.
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
Washing: Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a viscous oil or a semi-solid.
Part C: Recrystallization and Isolation Protocol
Solvent Selection: 95% Ethanol is a suitable starting solvent for the recrystallization of many propiophenone and chalcone derivatives.[8][9][10]
Dissolution: Transfer the crude product to a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with ~5 mL per gram of crude product) and heat the mixture gently on a hot plate (to ~50-60 °C) with stirring until the solid completely dissolves.[9] Add more solvent in small portions only if necessary to achieve full dissolution. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as excess solvent will retain more of the product in solution upon cooling.[3][8]
Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][5]
Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.[9]
Inducing Crystallization (If Necessary): If crystals do not form, gently scratch the inner wall of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8][9] Alternatively, add a single "seed" crystal from a previous batch.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][8]
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent. Weigh the final product and calculate the percent yield.
Part D: Purity Assessment
Melting Point Analysis: Determine the melting point of the recrystallized product. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. Compare this to the melting point of the crude starting material, which will be lower and have a broader range.
Thin-Layer Chromatography (TLC): Dissolve a small sample of the purified product in a suitable solvent (e.g., DCM or ethyl acetate) and spot it on a TLC plate alongside a sample of the crude material. A pure compound should ideally show a single spot.
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
"Oiling Out"
The melting point of the compound is lower than the solvent's boiling point; the solution is too concentrated or cooled too quickly.
Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool much more slowly. Consider using a lower-boiling point solvent system.[8]
No Crystals Form
Too much solvent was used; the solution is not sufficiently supersaturated.
Evaporate some of the solvent using a gentle stream of air or by re-heating and then attempt to cool and crystallize again. Try scratching the flask or adding a seed crystal.[8]
Low Yield
Too much solvent was used; premature crystallization during filtration; crystals were washed with solvent that was not ice-cold.
Ensure minimum solvent is used for dissolution. Use pre-heated funnels for hot filtration if performed. Always wash crystals with ice-cold solvent.[3][8]
Colored Impurities
Colored impurities are present in the crude product.
If the product is expected to be colorless, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Summary of Quantitative Data
Parameter
Value / Description
Molecular Formula
C₁₉H₂₂O
Molecular Weight
266.38 g/mol
Appearance
Expected to be a white to off-white crystalline solid
Expected Yield
60-80% (post-crystallization)
Recrystallization Solvent
95% Ethanol
Expected Melting Point
To be determined experimentally; expect a sharp range for pure compound
Experimental Workflow Visualization
Caption: Workflow from synthesis to high-purity isolated product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the successful crystallization and isolation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. By understanding the principles behind both the synthesis and the purification steps, researchers can reliably obtain this compound with high purity. The inclusion of troubleshooting guidelines and purity verification steps ensures that this protocol is not just a series of instructions, but a robust and self-validating system for chemical purification.
References
Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. [Link]
University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
Application Notes and Protocols for In Vivo Dosing of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the no...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. While specific in vivo data for this molecule is not yet publicly available, this guide synthesizes established methodologies for similar small molecule and propiophenone derivatives to provide a scientifically grounded framework for preclinical investigation. The protocols herein cover critical stages from formulation development and determination of maximum tolerated dose (MTD) to pharmacokinetic (PK) and pharmacodynamic (PD) assessments, emphasizing scientific integrity and causality behind experimental choices.
Introduction and Compound Profile
2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone belongs to the propiophenone class of compounds. Propiophenone and its derivatives have demonstrated a wide range of biological activities, including antihyperglycemic, lipid-lowering, anti-arrhythmic, and antimicrobial effects[1][][3]. The structure of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, with its multiple methyl and phenyl groups, suggests a high degree of lipophilicity. This characteristic is a critical consideration for in vivo studies as it significantly impacts the compound's solubility, formulation, and bioavailability. Therefore, specialized formulation strategies are likely necessary to achieve adequate systemic exposure in animal models[4][5][6][7].
The successful preclinical development of this compound hinges on a systematic approach to establishing a safe and effective dosing regimen. This guide outlines a logical progression of studies, from initial safety and tolerability assessments to the evaluation of therapeutic efficacy.
Preclinical In Vivo Study Workflow
The journey from a novel compound to a potential therapeutic candidate involves a series of well-defined in vivo studies. The following workflow provides a logical sequence for the investigation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Detailed Protocols and Methodologies
Formulation Development for Hydrophobic Compounds
Rationale: Due to the presumed hydrophobic nature of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, achieving sufficient bioavailability is a primary challenge. The choice of formulation can significantly impact drug exposure and, consequently, the observed biological effects. Self-emulsifying drug delivery systems (SEDDS) are an excellent starting point for enhancing the oral bioavailability of lipophilic compounds[4].
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Excipient Solubility Screening:
Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides, sesame oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol®, ethanol)[7].
Select excipients that demonstrate high solubilizing capacity for the compound.
Constructing Ternary Phase Diagrams:
Prepare various combinations of the selected oil, surfactant, and co-surfactant.
Observe the emulsification behavior of each combination upon dilution with water to identify the optimal self-emulsifying region[7].
SEDDS Formulation:
Select a formulation from the optimal self-emulsifying region.
Dissolve 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in the chosen mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.
Characterization of the SEDDS Pre-concentrate:
Assess the drug content and clarity of the resulting pre-concentrate.
Evaluate the emulsification performance by diluting the SEDDS in water and measuring the resulting droplet size, polydispersity index (PDI), and zeta potential.
Maximum Tolerated Dose (MTD) Study
Rationale: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity[8]. This is a critical first step in in vivo testing to establish a safe dose range for subsequent studies.
Protocol: Single-Dose Escalation MTD Study
Animal Model:
Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
Use a sufficient number of animals per group (n=3-5) to allow for meaningful observation.
Group Allocation and Dose Escalation:
Divide animals into several groups.
Administer single, escalating doses of the formulated compound to each group. The starting dose can be estimated from any available in vitro cytotoxicity data using allometric scaling[8].
A typical dose escalation might follow a modified Fibonacci sequence.
Administration and Observation:
Administer the compound via the intended clinical route (e.g., oral gavage for a SEDDS formulation).
Include a vehicle control group.
Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, and physical appearance) for a period of 7-14 days.
Data Collection and MTD Determination:
Record body weights daily for the first week and then every other day.
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% weight loss.
Parameter
Description
Animal Model
e.g., C57BL/6 mice, 8-10 weeks old
Number of Animals
3-5 per group
Dose Levels
e.g., 10, 30, 100, 300 mg/kg
Route of Administration
e.g., Oral gavage (p.o.)
Observation Period
14 days
Endpoints
Clinical signs, body weight, gross necropsy, histopathology
Table 1: Example Parameters for an MTD Study.
Pharmacokinetic (PK) Study
Rationale: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for determining the appropriate dosing frequency and for correlating drug exposure with the observed pharmacological effects.
Caption: Workflow for a typical pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study
Animal Model and Dosing:
Use a suitable animal model (e.g., cannulated rats to facilitate serial blood sampling).
Administer a single dose of the formulated compound, typically a dose well below the MTD (e.g., 10-25% of MTD).
Blood Sampling:
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Process blood samples to isolate plasma and store at -80°C until analysis.
Bioanalysis:
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma samples.
Data Analysis:
Use pharmacokinetic software to calculate key PK parameters.
PK Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
t1/2
Half-life
Table 2: Key Pharmacokinetic Parameters.
Pharmacodynamic (PD) / Efficacy Study
Rationale: Once a safe dose range and the pharmacokinetic profile are established, the next step is to evaluate the biological effect and therapeutic efficacy of the compound in a relevant disease model. The choice of model will depend on the hypothesized mechanism of action of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, which for propiophenone derivatives has included models of diabetes and hyperlipidemia[1].
Protocol: Efficacy Study in a db/db Mouse Model of Diabetes (Hypothetical)
Animal Model:
Use a genetically diabetic mouse model, such as the C57BL/KsJ-db/db mouse, which exhibits hyperglycemia and obesity[1].
Group Allocation and Dosing Regimen:
Divide the diabetic mice into multiple groups (n=6-10 per group), including a vehicle control group and a positive control group (e.g., a known anti-diabetic drug).
Based on the PK data, establish a dosing regimen (e.g., once or twice daily) with at least three different dose levels of the formulated compound.
Treatment Period:
Administer the compound daily for a specified period (e.g., 2-4 weeks).
Efficacy Endpoints:
Monitor key efficacy parameters throughout the study, such as:
At the end of the study, collect blood and tissues for further analysis (e.g., HbA1c, biomarker analysis).
Data Analysis:
Compare the outcomes between the treatment groups and the control groups to determine the effective dose range and the dose-response relationship.
Conclusion
The successful in vivo evaluation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone requires a methodical and scientifically rigorous approach. This guide provides a foundational framework for initiating such studies, with a strong emphasis on addressing the compound's likely hydrophobicity through appropriate formulation strategies. By systematically determining the maximum tolerated dose, characterizing the pharmacokinetic profile, and evaluating efficacy in a relevant disease model, researchers can effectively advance the preclinical development of this promising compound.
References
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]
In vitro and in vivo characterization of 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-isothiocyano)phenyl-1,4- dihydropy ridine as a Ca2+ channel antagonist. [Link]
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. [Link]
Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]
Liposome Formulations of Hydrophobic Drugs. [Link]
Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. [Link]
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. [Link]
Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. [Link]
Evaluation of In Vitro and In Vivo Pharmacological Activity of Elatostema sessile With In Silico Approaches. [Link]
The effect of different concentrations of propiophenone, 4′-methylacetophenone, 2 - ResearchGate. [Link]
Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. [Link]
In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity. [Link]
Technical Support Center: Synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Welcome to the technical support guide for the synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to improve yields and overcome common challenges in this specific synthesis. The primary obstacle in this synthesis is the inherent steric hindrance around the target acylation site, which makes traditional synthetic routes like the Friedel-Crafts acylation highly problematic. This guide will explain the underlying chemical principles and provide a robust alternative pathway.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section addresses specific issues you may encounter during your experiments. The primary focus is on the challenges associated with the direct Friedel-Crafts acylation approach, which is often the first method attempted.
Q1: My Friedel-Crafts acylation of m-xylene with 3-(3,5-dimethylphenyl)propanoyl chloride resulted in a very low yield of the desired product, or no product at all. What went wrong?
A1: This is the most common and expected issue for this specific target molecule. The low yield is not necessarily due to poor technique or reagent quality but is a direct consequence of regioselectivity and steric hindrance in the electrophilic aromatic substitution (EAS) reaction.
Steric Hindrance: The target molecule requires the acylation to occur at the C-2 position of 1,3-dimethylbenzene (m-xylene), which is situated between two methyl groups. This position is extremely sterically hindered. The bulky acylium ion electrophile has significant difficulty accessing this site.[1][2]
Electronic Directing Effects: The two methyl groups on m-xylene are activating, ortho, para-directors.[3] This means they electronically favor substitution at positions 2, 4, and 6. While the 2- and 6-positions are electronically activated, they are sterically blocked. The 4-position is both electronically activated (para to one methyl group, ortho to the other) and significantly more sterically accessible.
Formation of the 2',4'-Isomer: Consequently, the reaction will overwhelmingly favor acylation at the C-4 position, leading to the formation of the isomeric byproduct, 2',4'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone , as the major product. Yields for the desired 2',6'-isomer are often negligible under standard Friedel-Crafts conditions.
Q2: My reaction produced a ketone, but after analysis (NMR, GC-MS), it's not the 2',6'-dimethyl isomer I wanted. How can I confirm the identity of this major byproduct?
A2: The major byproduct is almost certainly the 2',4'-dimethyl isomer. You can confirm this using standard analytical techniques:
¹H NMR Spectroscopy: The key difference will be in the aromatic region of the spectrum for the disubstituted phenyl ring.
Expected 2',6'-Isomer: Due to symmetry, you would expect to see two signals for the aromatic protons on this ring: a doublet and a triplet.
Expected 2',4'-Isomer: This less symmetric molecule will show three distinct signals for the aromatic protons on this ring, likely appearing as two singlets (or narrow doublets) and a doublet.
Gas Chromatography-Mass Spectrometry (GC-MS): While both isomers have the same molecular weight and will show the same molecular ion peak, they will have different retention times on a suitable GC column. Positional isomers can often be separated using standard capillary columns (like a DB-5 or HP-5MS), as their slight differences in polarity and boiling point allow for chromatographic resolution.[4]
Q3: I've confirmed I am making the wrong isomer. Is there any way to optimize the Friedel-Crafts reaction to favor the 2',6'-dimethyl product?
A3: Unfortunately, overcoming the strong kinetic and thermodynamic preference for the 2',4'-isomer in a Friedel-Crafts reaction is extremely challenging and generally not practical. While factors like the choice of Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) and solvent can influence selectivity in some systems, the steric barrier at the 2,6-position of m-xylene is too significant for a bulky acyl group. Forcing harsher conditions (e.g., higher temperatures) is more likely to cause decomposition or isomerization of the starting materials than to promote the desired sterically hindered reaction. Therefore, a different synthetic strategy is strongly recommended.
Q4: My workup is difficult, and I'm getting emulsions when quenching the Friedel-Crafts reaction. How can I improve this?
A4: This is a common issue with reactions using stoichiometric aluminum chloride. The AlCl₃ forms a complex with the product ketone, which must be hydrolyzed.[5]
Quenching Procedure: The safest and most effective method is to slowly and carefully pour the reaction mixture onto crushed ice that has been acidified with concentrated hydrochloric acid. This hydrolyzes the aluminum complexes to water-soluble aluminum salts and protonates the ketone.
Avoiding Emulsions: Perform extractions with a robust organic solvent like dichloromethane (DCM) or ethyl acetate. If emulsions persist, adding a saturated solution of brine (NaCl) can help break them by increasing the ionic strength of the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method to synthesize 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone?
A1: The most robust and recommended approach is a two-step sequence that avoids the problematic Friedel-Crafts acylation on the hindered m-xylene ring. This method involves the use of a Grignard reagent and a Weinreb-Nahm amide.[6][7]
Grignard Reagent Formation: Prepare the Grignard reagent from 2-bromo-1,3-dimethylbenzene.
Weinreb-Nahm Amide Synthesis: Separately, convert 3-(3,5-dimethylphenyl)propanoic acid into its N-methoxy-N-methylamide (Weinreb-Nahm amide).
Coupling: React the 2,6-dimethylphenylmagnesium bromide Grignard reagent with the Weinreb-Nahm amide.
This strategy is superior because the C-C bond is formed via nucleophilic attack on an activated carbonyl, completely bypassing the regioselectivity issues of electrophilic aromatic substitution. The Weinreb amide is particularly effective because it forms a stable chelated intermediate that prevents the common over-addition of a second Grignard equivalent, which would otherwise lead to a tertiary alcohol.[7][8]
Q2: How do I prepare the necessary starting materials for the alternative Grignard-Weinreb synthesis?
A2:
2-Bromo-1,3-dimethylbenzene: This can be synthesized from 2,6-dimethylaniline via a Sandmeyer reaction. The aniline is first diazotized with sodium nitrite and HBr, and the resulting diazonium salt is then treated with copper(I) bromide (CuBr) to yield the desired bromo-m-xylene.[9]
3-(3,5-dimethylphenyl)propanoic acid: This can be prepared via several methods, including the hydrolysis of the corresponding nitrile or a malonic ester synthesis starting from 3,5-dimethylbenzyl halide.
N-methoxy-N-methyl-3-(3,5-dimethylphenyl)propanamide (Weinreb-Nahm amide): The carboxylic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to form the stable Weinreb-Nahm amide.[7]
Q3: If I do run the Friedel-Crafts reaction and get a mixture of isomers, how can I separate them?
A3: Separating positional isomers of aromatic ketones can be difficult but is often achievable using chromatography.
Column Chromatography: Silica gel column chromatography is the most common laboratory method. The slight difference in polarity between the 2',4'- and 2',6'- isomers should allow for separation. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, would be a good starting point for method development. The less sterically hindered (and likely more polar) 2',4'- isomer may have a different retention factor than the more hindered 2',6'- isomer.
Preparative HPLC: For higher purity or smaller scales, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide excellent resolution.[10]
Caption: Competing pathways in the Friedel-Crafts acylation of m-xylene.
Caption: Recommended workflow for the Grignard-Weinreb synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone via Grignard-Weinreb Route (Recommended)
Step 1a: Synthesis of 2-Bromo-1,3-dimethylbenzene
(Adapted from Sandmeyer reaction procedures)[9]
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dimethylaniline (1.0 equiv) and ethanol. Cool the mixture to 0 °C in an ice-salt bath.
Diazotization: Slowly add 48% aqueous hydrobromic acid (HBr) (approx. 2.5 equiv). Prepare a solution of sodium nitrite (NaNO₂) (1.3 equiv) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (0.6 equiv) in 48% aqueous HBr. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
Reaction & Workup: After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 1 hour until nitrogen evolution ceases. Cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with 1M NaOH, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography (eluting with hexanes) to yield 2-bromo-1,3-dimethylbenzene as an oil.
Step 1b: Synthesis of N-methoxy-N-methyl-3-(3,5-dimethylphenyl)propanamide (Weinreb-Nahm Amide)
(Adapted from standard Weinreb amide synthesis protocols)[7][11]
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3,5-dimethylphenyl)propanoic acid (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv). Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution stops. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
Amide Formation: In a separate flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous DCM. Cool to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (2.5 equiv). Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the suspension.
Reaction & Workup: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Quench the reaction with water and transfer to a separatory funnel. Extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude Weinreb-Nahm amide is often pure enough for the next step but can be purified by column chromatography if necessary.
Step 2: Grignard Coupling to form the Final Product
(Adapted from general procedures for Weinreb amide/Grignard coupling)[12]
Grignard Formation: Set up a flame-dried, three-neck flask with a condenser, dropping funnel, and N₂/Ar inlet. Add magnesium turnings (1.2 equiv) to the flask. Add a solution of 2-bromo-1,3-dimethylbenzene (1.1 equiv) in anhydrous THF dropwise via the dropping funnel. A small crystal of iodine may be needed to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.
Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve the Weinreb-Nahm amide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula or dropping funnel.
Reaction & Quench: After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC. Once the reaction is complete, cool it to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup & Purification: Stir the quenched mixture for 30 minutes, then extract with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes gradient) to afford the pure 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone .
References
Ismail, M., Saha, M., Siddiky, M. N. A., Alam, M. Z., & Sharif, N. (2008). Reaction of xylenes with tert.-butylchloride in presence of anhydrous aluminium chloride. Journal of Scientific & Industrial Research, 67(5), 371-375.
Astrotech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
Ohsawa, K., Yoshida, M., Izumikawa, M., Takagi, M., Shin-ya, K., Goshima, N., Hirokawa, T., Natsume, T., & Doi, T. (2018). Synthesis and biological evaluation of simplified analogues of JBIR-76, -77, and -139 as STAT3 inhibitors. Bioorganic and Medicinal Chemistry, 26(23-24), 6023-6034.
PrepChem. (n.d.). Synthesis of 2-bromo-1,3-dimethylbenzene. [Link]
Sibi, M. P., & Miyawaki, T. (2005). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Organic Letters, 7(12), 2519-2522.
Quora. (2017). Why is meta xylene more stable than ortho and para xylene?[Link]
Al-Zayady, J. H. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]
Baker, W. R., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57192.
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Organic Syntheses. (n.d.). Procedure for Weinreb Amide Synthesis. [Link]
Chemistry Stack Exchange. (2018). Thermodynamic stability of meta-xylene over ortho- and para-isomers. [Link]
Li, J., et al. (2014). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 26(14), 4431-4433.
U.S. Patent No. 4,340,757. (1982).
Nolan, M. C., & O'Duill, M. L. (2020).
Kumar, S., et al. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11737-11748.
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. [Link]
Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene. [Link]
Chinese Patent No. CN114384163A. (2022). Method for separating and detecting dipropylene glycol isomer.
Hamlin, K. E., & Weston, A. W. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 71(8), 2731-2734.
Allegretti, P. E., et al. (2001). Separation of keto-enol tautomers in β-ketoesters: A gas chromatography-mass spectrometric study. Journal of Molecular Structure, 560(1-3), 327-335.
Chinese Patent No. CN105085228A. (2015). Production method for 3, 5-dimethylbenzoic acid.
Kalashnikova, E. V., et al. (2021). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Symmetry, 13(9), 1686.
Academia.edu. (n.d.). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. [Link]
Al-Masoudi, N. A., et al. (2021). Synthesis of 3-((4-Hydroxyphenyl)amino)
MTC USA. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
Troubleshooting poor solubility of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating highly lipophilic, non-polar small molecules. The compound 2',...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of formulating highly lipophilic, non-polar small molecules.
The compound 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a classic Biopharmaceutics Classification System (BCS) Class II/IV candidate [1]. Its structure—a flexible propan-1-one backbone flanked by two bulky, hydrophobic dimethyl-substituted phenyl rings—results in a high LogP and negligible aqueous solubility. Furthermore, the steric hindrance from the 2',6'-dimethyl groups heavily shields the central ketone, preventing meaningful hydrogen bonding with water molecules.
Below is our comprehensive troubleshooting guide and self-validating methodology for overcoming the solubility barriers of this specific molecule.
Diagnostic FAQs: Understanding the Molecule's Behavior
Q: I attempted to dissolve the compound by adjusting the pH of my aqueous buffer, but it had no effect. Why?A: Unlike many pharmaceuticals that contain basic amines or acidic carboxylates, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone lacks ionizable functional groups within the physiological pH range (pH 1–10). The carbonyl oxygen is the only polar feature, but it is sterically shielded and cannot be protonated without using extremely harsh, non-physiological acids. Therefore, pH modification and salt formation are thermodynamically impossible for this compound. You must rely on physical modifications or host-guest complexation [2].
Q: I prepared a 50 mM stock in 100% DMSO. When I spike this into my aqueous cell culture media (final DMSO < 1%), the compound immediately turns cloudy and precipitates. How do I prevent this?A: You are observing a "solvent shift" crash. While the compound has high kinetic solubility in DMSO, diluting it into water drastically lowers its thermodynamic solubility. The DMSO rapidly diffuses into the bulk aqueous phase, leaving the highly lipophilic propiophenone molecules in a supersaturated state. This leads to rapid nucleation and precipitation.
Solution: To prevent this, you must lower the thermodynamic energy barrier by introducing a surfactant (e.g., 0.1% Tween 80) into the aqueous media prior to the DMSO spike, or abandon co-solvents entirely in favor of cyclodextrin complexation.
Q: Which cyclodextrin derivative is optimal for this specific diaryl structure?A:Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is the gold standard here. Cyclodextrins enhance solubility by encapsulating the hydrophobic drug within their lipophilic inner cavity while their hydrophilic exterior interacts with water [3]. The cavity diameter of
β
-cyclodextrin (6.0–6.5 Å) is perfectly sized to form stable van der Waals interactions with the dimethylphenyl rings of your compound.
α
-cyclodextrin is too narrow to accommodate the bulky methyl substitutions, and
γ
-cyclodextrin is too wide, which would result in a loose, unstable complex [4].
Solubility Enhancement Strategy Comparison
To select the right approach for your specific experimental stage, consult the quantitative summary below:
Formulation Strategy
Typical Solubility Increase
Primary Mechanism
Pros
Cons / Limitations
Best Suited For
Co-solvency + Surfactant (DMSO / Tween 80)
10x – 50x
Lowers dielectric constant of solvent
Fast preparation; requires no specialized equipment
High precipitation risk; DMSO toxicity in cells
In vitro screening; low-dose cell assays
HP-
β
-CD Complexation
50x – 100x
Host-guest inclusion (molecular encapsulation)
True aqueous solution; excellent biocompatibility
Limited by cavity stoichiometry (usually 1:1)
In vivo IV/PO dosing; sensitive cell lines
Wet Bead Nanomilling
> 100x (Apparent)
Increases surface area (Ostwald-Freundlich eq.)
Extremely high drug loading; avoids harsh solvents
Requires specialized milling equipment
High-dose in vivo PK/PD studies
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol must validate its own success. Below are the step-by-step methodologies for the two most robust techniques for this compound.
This method forces the propiophenone into the cyclodextrin cavity and removes the solvent to create a stable, water-soluble powder.
Step-by-Step Methodology:
Phase Solubility Study (Validation Step 1): Before bulk formulation, add excess API to aqueous solutions containing increasing concentrations of HP-
β
-CD (0 to 50 mM). Shake at 25°C for 48 hours, filter (0.22 µm), and quantify dissolved API via HPLC. A linear increase confirms a 1:1 stoichiometric inclusion complex.
Co-Dissolution: Based on the optimal molar ratio (typically 1:1 or 1:2 API:CD), dissolve HP-
β
-CD in purified water. Dissolve the propiophenone in a minimal volume of ethanol.
Complexation: Slowly add the ethanol/API solution dropwise to the stirring aqueous HP-
β
-CD solution. Stir continuously for 24 hours at room temperature to allow the system to reach thermodynamic equilibrium.
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C.
Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy, white powder.
Thermal Validation (Validation Step 2): Analyze the final powder using Differential Scanning Calorimetry (DSC). The disappearance of the propiophenone's characteristic melting endotherm confirms that the drug is fully complexed in an amorphous state, rather than just physically mixed [4].
Workflow for HP-β-CD inclusion complexation and thermal validation.
Protocol B: Nanosuspension via Wet Bead Milling
For high-dose in vivo toxicology or efficacy studies where cyclodextrin volumes would exceed physiological limits, reducing the particle size to the nanometer range (< 300 nm) drastically increases the dissolution rate [1].
Step-by-Step Methodology:
Stabilizer Preparation: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose, HPMC) and an electrostatic surfactant (e.g., 0.1% w/v Sodium Lauryl Sulfate, SLS).
Pre-dispersion: Add the raw 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone powder (up to 10% w/v) to the stabilizer solution. Homogenize at 10,000 RPM for 5 minutes to create a coarse suspension.
Wet Milling: Transfer the coarse suspension to a wet bead mill loaded with 0.2 mm Yttrium-stabilized Zirconia beads. Mill at 3,000 RPM. Maintain the milling chamber at 15°C using a cooling jacket to prevent heat-induced Ostwald ripening (crystal growth).
Dynamic Light Scattering (Validation Step 1): Sample the suspension every 30 minutes. Measure the Z-average particle size and Polydispersity Index (PDI) using DLS. Stop milling when the Z-average is < 300 nm and PDI is < 0.2.
Zeta Potential (Validation Step 2): Measure the Zeta potential of the final nanosuspension. A value of > +20 mV or < -20 mV ensures electrostatic repulsion, confirming long-term physical stability against agglomeration.
Iterative wet bead nanomilling workflow with DLS and Zeta potential validation.
References
Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Pexacy. Available at: [Link]
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Agno Pharma. Available at: [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at: [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at:[Link]
Troubleshooting
Technical Support Center: Preventing Degradation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Welcome to the technical support center for the handling, storage, and troubleshooting of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2)[1]. As a highly substituted aryl ketone, this compound prese...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the handling, storage, and troubleshooting of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2)[1]. As a highly substituted aryl ketone, this compound presents unique stability challenges. This guide synthesizes structural causality with field-proven experimental protocols to ensure the scientific integrity of your workflows.
Frequently Asked Questions (FAQs): Understanding the Chemistry
Q: Why does my batch of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone turn yellow or brown over time during benchtop storage?A: This discoloration is the visual marker of radical-mediated auto-oxidation. If you analyze the structural profile of this compound[1], it contains 16 highly reactive protons: 12 benzylic protons across the four methyl groups on the two phenyl rings, and 4 protons on the
α
and
β
methylene carbons. In the presence of ambient oxygen and thermal energy, these positions undergo hydrogen abstraction to form stable benzylic radicals. Subsequent oxygen addition yields hydroperoxides, which decompose into highly conjugated, colored quinone-like degradants or complex polymeric mixtures[2].
Q: Is this specific propiophenone derivative sensitive to ambient laboratory light?A: Yes, highly sensitive. As an aryl ketone, the carbonyl group readily absorbs UV light, exciting the molecule to a singlet state, followed by intersystem crossing to a reactive triplet state. This triggers a [3]. The
α
-carbon bond undergoes homolysis, generating a 2,6-dimethylbenzoyl radical and a 2-(3,5-dimethylphenyl)ethyl radical. These fragments can either recombine into racemic impurities or undergo decarbonylation (loss of CO) to form entirely new alkyl-aryl byproducts[4].
Q: What is the optimal storage micro-environment for long-term stability?A: To arrest both auto-oxidation and Norrish Type I cleavage, the compound must be stored at -20°C in amber glass vials, backfilled with high-purity Argon or Nitrogen . The amber glass blocks the UV wavelengths required for photolysis, the inert atmosphere starves the auto-oxidation pathway of
O2
, and the sub-zero temperature reduces the kinetic energy below the activation threshold for spontaneous radical initiation.
Q: What should I do if my HPLC chromatogram shows a sudden drop in purity, with new peaks eluting both before and after the main API peak?A: This indicates a mixed degradation profile. Peaks eluting before the main compound on a Reverse-Phase (RP) C18 column are typically more polar oxidized degradants (e.g., benzylic alcohols formed from hydroperoxide decomposition). Peaks eluting after the main compound are likely non-polar decarbonylation products[2] resulting from photolysis[4].
Resolution: Immediately quarantine the batch. Implement Protocol A (below) for all future handling. To salvage the current batch, perform flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or preparative HPLC, as simple recrystallization often fails to remove structurally similar decarbonylated impurities.
Q: How do I validate that my current analytical method can actually detect these specific degradants?A: You must prove that your method is "stability-indicating." If your HPLC method cannot resolve the Norrish Type I cleavage products from the intact propiophenone, your purity data is untrustworthy. You must execute a forced degradation study (Protocol B ) to intentionally generate these degradants and verify baseline resolution (
Rs>1.5
) between all peaks.
Quantitative Stability & Degradation Kinetics
The following table summarizes the kinetic impact of various environmental stressors on 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, establishing the causality behind our strict storage requirements.
Storage Condition
Atmosphere
Light Exposure
Relative Degradation Rate
Primary Degradation Pathway
25°C (Benchtop)
Ambient Air
Direct UV/Vis
100x (Baseline)
Norrish Type I (
α
-scission) & Auto-oxidation
25°C (Cabinet)
Ambient Air
Dark
15x
Auto-oxidation (Hydroperoxide formation)
2-8°C (Fridge)
Ambient Air
Dark
3x
Slowed Auto-oxidation
-20°C (Freezer)
Argon /
N2
Dark
< 0.1x
Stable (Negligible degradation)
Standard Operating Procedures (SOPs)
Protocol A: Inert Gas Purging and Aliquoting Workflow
This protocol is a self-validating system designed to prevent repeated freeze-thaw and oxygen exposure cycles.
Preparation: Transfer the bulk container from -20°C to a desiccator. Allow it to equilibrate to room temperature in the dark for 2 hours to prevent condensation of atmospheric moisture on the cold powder.
Aliquoting: Inside a glove bag or under a localized stream of inert gas, weigh the compound into single-use amber glass vials.
Purging: Insert a needle attached to a low-pressure Argon line into the vial (keeping the tip just above the powder). Purge for 30 seconds to displace heavier oxygen.
Sealing: Rapidly cap the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm and immediately transfer to -20°C storage.
Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)
Execute this to ensure your chromatographic methods are scientifically sound.
Baseline Control: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Acetonitrile.
Photolytic Stress: Transfer 1 mL of the solution to a clear quartz vial. Expose to 1.2 million lux hours and 200 Watt hours/m² of UV light (ICH Q1B standard).
Oxidative Stress: To a separate 1 mL aliquot, add 3%
H2O2
(final concentration) and incubate at 60°C in the dark for 24 hours.
Thermal Control: Incubate a standard 1 mL aliquot (no
H2O2
) at 60°C in the dark for 24 hours to isolate thermal degradation from oxidative degradation.
Analysis: Inject all samples onto an RP-HPLC system (e.g., C18 column, Water/MeCN with 0.1% TFA gradient). Verify that the mass balance is preserved (sum of degradant peak areas + remaining API area
≈
control API area) and that no degradant co-elutes with the main peak.
Mechanistic Visualization
The following diagram maps the logical relationship between environmental triggers and the molecular degradation pathways of the compound.
Degradation pathways of the propiophenone derivative via photolysis and auto-oxidation.
References
3-(3,5-dimethylphenyl)propan-1-one | C19H22O | CID 24726506 - PubChem. Source: National Institutes of Health (NIH). URL:[Link]
Merging the Norrish type I reaction and transition metal catalysis: photo- and Rh-promoted borylation of C–C σ-bonds of aryl ketones. Source: Chemical Science (RSC) / PMC. URL:[Link]
Photochemistry of Carbonyl Compounds. Source: KVM College of Science and Technology. URL: [Link]
Technical Support Center: Purification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Welcome to the technical support center dedicated to the purification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the purification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues and provide not just protocols, but the underlying scientific principles to empower your experimental choices.
Section 1: Initial Purity Assessment and Impurity Profiling
This first section addresses the critical initial steps: understanding the composition of your crude material. An effective purification strategy begins with a thorough analysis of the starting mixture.
Q1: How can I get a quick and reliable assessment of my crude product's purity?
A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment. It provides a qualitative snapshot of the number of components in your mixture. For a more quantitative view, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1]
Application Scientist's Insight: TLC is fundamental for developing a purification strategy. It's not just for checking purity; it's the primary tool for determining the ideal solvent system for flash column chromatography.[2] The goal is to find a solvent mixture that gives your desired compound a Retention Factor (Rf) value between 0.2 and 0.4, while maximizing the separation from all impurities.[3] An analytical HPLC or GC-MS trace will give you a more precise percentage of purity and can help in identifying the mass of impurities, which is crucial for understanding what they might be.[1]
Q2: What are the most probable impurities I should expect from the synthesis of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone?
A2: The structure of the target molecule suggests it is likely synthesized via a Friedel-Crafts acylation reaction or a similar C-C bond-forming reaction.[4][5] Based on this, the most common impurities include:
Unreacted Starting Materials: The aromatic precursors (e.g., 1,3-dimethylbenzene) and the acylating agent.
Regioisomers: Acylation occurring at a different position on the aromatic ring. The directing effects of the methyl groups make certain positions more favorable, but side products are common.
Poly-acylated Products: The product of the initial reaction can sometimes undergo a second acylation, especially if reaction conditions are not carefully controlled. However, the ketone product is deactivating, making this less likely than in Friedel-Crafts alkylations.[6]
Side-products from the Acylating Agent: Self-condensation or decomposition products from the acyl chloride or anhydride used.
Section 2: Purification Methodologies: Protocols and Troubleshooting
This section provides detailed guides for the most effective purification techniques, complete with step-by-step protocols and solutions to common problems.
Workflow for Purification Strategy Selection
The choice of purification method depends on the nature of the impurities and the desired scale and purity level. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Q3: When is recrystallization the best choice for this compound?
A3: Recrystallization is ideal when your crude product is at least 80-90% pure and is a crystalline solid. It is a highly effective technique for removing small amounts of impurities that have different solubility profiles from the main product. It is often more scalable and economical than chromatography.[7][8]
Application Scientist's Insight: The key principle of recrystallization is the difference in solubility of the target compound and impurities in a chosen solvent at high and low temperatures.[8] The ideal solvent will dissolve the compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Table 1: Suggested Solvents for Recrystallization Screening
Solvent Class
Example Solvents
Polarity
Rationale
Alcohols
Isopropanol, Ethanol
Polar Protic
Often good for moderately polar compounds like ketones.
Hydrocarbons
Heptane, Hexane, Toluene
Non-polar
Good for dissolving non-polar impurities; often used as the "anti-solvent" in a binary system.
Esters
Ethyl Acetate
Polar Aprotic
A versatile solvent with moderate polarity.
Ketones
Acetone
Polar Aprotic
May have high solubility; use with caution due to potential self-condensation.
Binary Mixtures
Ethanol/Water, Toluene/Heptane
Variable
Offers fine-tuned solubility by adjusting the solvent ratio.[8]
Solvent Selection: In a small test tube, add ~50 mg of your crude material. Add a potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid at room temperature.[9]
Dissolution: Heat the test tube. The solid should dissolve completely in a minimal amount of the hot solvent. If it does, this is a promising solvent.
Crystallization: Allow the test tube to cool slowly to room temperature, then place it in an ice bath. Pure crystals should form.[9]
Scaling Up: Add the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals as it allows impurities to remain in the solution.[10] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[9]
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.[10]
Method 2: Flash Column Chromatography
Q4: My crude product is an oil / contains many impurities. How should I proceed?
A4: Flash column chromatography is the method of choice for purifying complex mixtures, non-crystalline compounds, or for separating compounds with similar polarities.[2][3] It separates components based on their differential adsorption to a solid stationary phase (usually silica gel) and solubility in a liquid mobile phase.[7]
Application Scientist's Insight: The polarity of your compound relative to the impurities is the key to a successful separation. 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a moderately polar ketone. Non-polar impurities (like unreacted hydrocarbon starting materials) will elute first, while more polar impurities will elute after your product. The solvent system (eluent) is chosen to provide optimal separation, as determined by preliminary TLC analysis.[2]
Solvent System Development: Use TLC to find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives the target compound an Rf of ~0.3 and separates it well from other spots.
Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a solvent flow rate of about 2 inches per minute.[3]
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Method 3: Alternative Purification - Bisulfite Extraction
Q5: Can I use a chemical method to remove a stubborn aldehyde or a less-hindered ketone impurity?
A5: Yes, a liquid-liquid extraction using a saturated sodium bisulfite solution can be a powerful technique for selectively removing aldehydes and sterically unhindered ketones from an organic mixture.[12][13]
Application Scientist's Insight: This method relies on the nucleophilic addition of bisulfite to a carbonyl group to form a water-soluble salt (a bisulfite adduct).[13][14] This adduct can then be easily separated into an aqueous layer. However, this technique is generally less effective for sterically hindered ketones. Given the two methyl groups adjacent to the carbonyl in 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, this method is more likely to be useful for removing less hindered impurities rather than isolating the target compound itself. The reaction is reversible, and the original carbonyl compound can be regenerated by adding acid or base.[12][15]
Section 3: Final Purity Confirmation
Q6: I have purified my compound. How do I confirm its identity and final purity?
A6: A combination of analytical techniques is essential for unambiguous confirmation.
Chromatographic Analysis: A single, sharp peak in a high-resolution capillary GC-MS analysis or a reversed-phase HPLC analysis is strong evidence of high purity.[1][16]
Spectroscopic Analysis:
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The resulting spectra should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the proposed structure of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.[17][18]
Mass Spectrometry (MS): GC-MS will provide the molecular weight of the compound, confirming its identity.[19][20]
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, most notably a strong carbonyl (C=O) stretch for the ketone, typically around 1685 cm⁻¹.[17]
References
EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents. (n.d.).
Chemistry Stack Exchange. (2019, November 26). Can we use HPLC to purify an organic reaction product? Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved March 17, 2026, from [Link]
ResearchGate. (2019, June 22). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule? Retrieved from [Link]
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Medium. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC). Retrieved March 17, 2026, from [Link]
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]
PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved March 17, 2026, from [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone. Retrieved March 17, 2026, from [Link]
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved March 17, 2026, from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 17, 2026, from [Link]
Mol-Instincts. (n.d.). Synthesis of propiophenone. Retrieved March 17, 2026, from [Link]
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from [Link]
Massachusetts Institute of Technology. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved March 17, 2026, from [Link]
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
Semantic Scholar. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Retrieved from [Link]
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved March 17, 2026, from [Link]
Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]
Sciencemadness.org. (2006, June 29). ketone-bisulfite product recrystallization. Retrieved from [Link]
Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
ScienceDirect. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure. Retrieved March 17, 2026, from [Link]
Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved March 17, 2026, from [Link]
Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved March 17, 2026, from [Link]
Optimizing reaction temperature for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone derivatives
Technical Support Center: Reaction Temperature Optimization for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone Derivatives Overview Welcome to the Advanced Synthesis Support Center. The synthesis of highly substitute...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reaction Temperature Optimization for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone Derivatives
Overview
Welcome to the Advanced Synthesis Support Center. The synthesis of highly substituted propiophenone derivatives—specifically 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone—presents unique thermodynamic and kinetic challenges. The workflow fundamentally relies on a two-step sequence: an Aldol condensation to form a chalcone intermediate, followed by a chemoselective hydrogenation.
This guide provides field-proven troubleshooting strategies, focusing heavily on the causality of temperature deviations and their impact on chemoselectivity and yield.
Module 1: Pathway & Temperature Dynamics
Workflow for synthesizing the propiophenone derivative, highlighting critical temperature nodes.
Q1: Why am I getting less than 10% conversion during the initial Aldol condensation at room temperature (25 °C)?A1: The starting material, 2,6-dimethylacetophenone, features two ortho-methyl groups that create severe steric hindrance. This steric crowding forces the acetyl group out of the plane of the aromatic ring, which significantly reduces the stability of the enolate intermediate and hinders nucleophilic attack on the 3,5-dimethylbenzaldehyde. As documented in studies on sterically congested ketones, this crowding suppresses undesired self-condensation but drastically reduces reactivity at room temperature (1[1]).
Actionable Step: Increase the reaction temperature to 70–80 °C to provide the necessary thermal energy to overcome this high activation barrier.
Q2: I increased the Aldol condensation temperature to 110 °C (refluxing toluene), but now I see complex impurity profiles. What happened?A2: While elevated temperatures overcome steric hindrance, exceeding 90 °C in the presence of a strong base triggers competing side reactions. Specifically, the unreacted 3,5-dimethylbenzaldehyde can undergo the Cannizzaro reaction, disproportionating into 3,5-dimethylbenzoic acid and 3,5-dimethylbenzyl alcohol.
Actionable Step: Cap the temperature strictly at 80 °C. If conversion remains sluggish, switch from a protic solvent to a sealed-tube microwave reactor at 85 °C for shorter durations to minimize thermal degradation.
Q3: During the hydrogenation of the chalcone intermediate, I am observing the formation of a secondary alcohol. How do I prevent this?A3: The objective of this step is the chemoselective reduction of the conjugated C=C double bond to yield the propiophenone derivative, leaving the C=O intact. Palladium on carbon (Pd/C) is highly selective for C=C bonds at ambient temperatures (2[2]). However, if the hydrogenation temperature exceeds 40–50 °C, the thermal energy becomes sufficient to overcome the activation barrier for carbonyl reduction, leading to the over-reduced product: 1-(2,6-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-ol.
Actionable Step: Strictly maintain the hydrogenation temperature between 20–25 °C. Ensure the reaction vessel is properly cooled if the process is scaled up, as the hydrogenation reaction is highly exothermic.
Q4: Can I use transfer hydrogenation instead of H₂ gas, and how does temperature affect it?A4: Yes, transfer hydrogenation using ammonium formate with Pd/C is a viable alternative to H₂ gas. However, this method typically requires mild heating (40–60 °C) to decompose the formate and release hydrogen in situ (3[3]).
Actionable Step: If using transfer hydrogenation, strictly monitor the reaction at 45 °C. Prolonged exposure at this temperature will erode chemoselectivity. Quench the reaction immediately upon complete consumption of the chalcone (monitor via TLC).
Module 4: Quantitative Data & Temperature Matrices
Table 1: Temperature Optimization Matrix for Aldol Condensation
Table 2: Temperature Optimization Matrix for Chalcone Hydrogenation (10% Pd/C, 1 atm H₂)
Temperature (°C)
Solvent
Time (h)
Propiophenone Yield (%)
Over-reduction (Alcohol) (%)
10
MeOH
12
40% (Incomplete)
0%
25
MeOH
4
> 95%
< 1%
45
MeOH
4
75%
20%
| 65 | MeOH | 4 | < 10% | > 85% |
Module 5: Self-Validating Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
Self-Validation Checkpoint: The product must shift from a colorless solution to a distinct yellow/orange precipitate, confirming extended conjugation.
Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dimethylacetophenone (10.0 mmol) and 3,5-dimethylbenzaldehyde (10.5 mmol) in 30 mL of absolute ethanol.
Catalyst Addition: Slowly add a solution of KOH (15.0 mmol) dissolved in 5 mL of water.
Heating (Critical Step): Attach a reflux condenser and heat the mixture in an oil bath set strictly to 75 °C . Stir vigorously for 12 hours.
Validation (TLC): Check reaction progress using Hexanes:Ethyl Acetate (9:1). The chalcone product will appear as a new, lower Rf spot that is highly UV-active and stains bright yellow with 2,4-DNP.
Workup: Cool the reaction to 0 °C in an ice bath. The chalcone should precipitate. Filter the yellow solid under vacuum, wash with ice-cold ethanol (2 x 10 mL), and dry under high vacuum.
Protocol B: Chemoselective Hydrogenation to Propiophenone
Self-Validation Checkpoint: The loss of the yellow color indicates successful reduction of the conjugated double bond.
Preparation: In a 50 mL round-bottom flask, dissolve the chalcone intermediate (5.0 mmol) in 20 mL of HPLC-grade methanol.
Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd). Warning: Pd/C is pyrophoric; add under an inert argon atmosphere.
Hydrogenation (Critical Step): Seal the flask with a septum. Purge the flask with vacuum and backfill with H₂ gas via a balloon three times.
Temperature Control: Maintain the reaction strictly at 25 °C using a water bath to absorb any exothermic heat. Stir vigorously for 4 hours.
Validation (TLC/Visual): The solution will transition from yellow to colorless. TLC (Hexanes:EtOAc 9:1) should show complete consumption of the chalcone and the appearance of a new, higher Rf spot (the propiophenone).
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional methanol (10 mL). Concentrate the filtrate in vacuo to yield the pure 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone as a white solid.
References
Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones
The Journal of Organic Chemistry - ACS Publications[Link]
Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one in Selected Yeast Cultures
MDPI[Link]
Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry
JoVE (Journal of Visualized Experiments)[Link]
Validation of GC-MS method for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone quantification
An in-depth technical comparison and validation guide for the quantification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone using GC-MS/MS. Introduction: The Analytical Challenge of Bulky Diaryl Ketones The quanti...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison and validation guide for the quantification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone using GC-MS/MS.
Introduction: The Analytical Challenge of Bulky Diaryl Ketones
The quantification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS 898780-68-2) presents a unique set of chromatographic and mass spectrometric challenges. As a sterically hindered, highly hydrophobic diaryl ketone (MW 266.38 g/mol ), this compound requires elevated elution temperatures and is highly susceptible to matrix interference in complex biological or synthetic samples.
For researchers and drug development professionals, selecting the right analytical column and detector configuration is the difference between a robust, reproducible assay and one plagued by baseline drift and poor sensitivity. In this guide, we objectively compare the performance of a premium 5% Phenyl-arylene column (Product A) against a standard 35% Phenyl-methylpolysiloxane column (Alternative B) . Furthermore, we evaluate the quantitative advantages of a Triple Quadrupole (QqQ) GC-MS/MS platform over a traditional Single Quadrupole (SQ) GC-MS system.
All methodologies described herein are designed as self-validating systems, adhering strictly to the [1] and the [2].
Part 1: Mechanistic Causality in Method Development
As an application scientist, method development is never arbitrary; every parameter must be driven by the physicochemical properties of the analyte.
Column Selection: The Arylene Advantage
To elute a bulky diaryl ketone like 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone, the GC oven must ramp to at least 280–300°C. Standard mid-polarity columns (Alternative B: 35% phenyl) provide excellent
π−π
selectivity for aromatic rings but suffer from severe stationary phase degradation (column bleed) at these temperatures. This bleed generates cyclic siloxane ions (e.g., m/z 207, 281) that elevate the baseline and destroy the Signal-to-Noise (S/N) ratio.
Product A (5% Phenyl-arylene) mitigates this by incorporating rigid arylene blocks directly into the siloxane polymer backbone. This structural reinforcement prevents the polymer chain from "biting back" on itself to form cyclic siloxanes, extending the thermal stability up to 350°C. The result is a flat baseline, sharper peak shapes, and a drastically improved S/N ratio for trace-level quantification.
Ionization and Fragmentation Symmetry
Under 70 eV Electron Ionization (EI), 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (m/z 266) undergoes a highly specific
α
-cleavage at the carbonyl group. Fascinatingly, because both sides of the ketone possess a mass of 133 Da (the 2,6-dimethylbenzoyl acylium ion and the 3,5-dimethylphenylethyl carbocation), the primary EI fragment is overwhelmingly m/z 133. For MS/MS, isolating m/z 133 and fragmenting it to m/z 105 (loss of CO or
C2H4
) provides a highly specific Multiple Reaction Monitoring (MRM) transition that eliminates matrix noise.
Fig 1. EI fragmentation pathway of the diaryl ketone demonstrating symmetric m/z 133 cleavage.
Part 2: Experimental Protocols (Self-Validating Workflow)
To ensure trustworthiness, the following protocol utilizes Liquid-Liquid Extraction (LLE). LLE is chosen over Protein Precipitation (PPT) because the highly lipophilic nature of the analyte allows it to partition efficiently into non-polar solvents, leaving behind polar matrix proteins and phospholipids that would otherwise contaminate the GC inlet.
Step-by-Step Methodology
Sample Preparation (LLE):
Aliquot 100 µL of plasma/matrix into a clean 2.0 mL microcentrifuge tube.
Spike with 10 µL of Internal Standard (IS: Deuterated analog or structurally similar ketone at 50 ng/mL).
Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Causality: The 20% EtOAc increases the recovery of the slightly polar carbonyl group while hexane excludes polar matrix components.
Vortex for 5 minutes at 1500 rpm, then centrifuge at 12,000 x g for 10 minutes at 4°C.
Transfer 400 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.
Reconstitute in 50 µL of Isooctane and transfer to a GC autosampler vial with a glass insert.
GC-MS/MS Parameters:
Injection: 1 µL, Pulsed Splitless mode (280°C). Causality: A pressure pulse (e.g., 30 psi for 0.5 min) rapidly sweeps the bulky analyte onto the column, minimizing thermal degradation in the liner.
Carrier Gas: Helium (1.2 mL/min constant flow).
Oven Program: 100°C (hold 1 min)
→
20°C/min to 250°C
→
10°C/min to 320°C (hold 3 min).
MS/MS Conditions: Transfer line 290°C, Ion source 230°C. MRM transitions: m/z 133
→
105 (Quantifier), m/z 133
→
91 (Qualifier).
Fig 2. Step-by-step GC-MS/MS analytical workflow for diaryl ketone quantification.
Part 3: Comparative Performance Data
The experimental data below summarizes the validation of the analytical procedure, highlighting the superior performance of the Product A column and the QqQ detector configuration.
Table 1: GC Column Performance Comparison
Comparison of chromatographic integrity at high elution temperatures.
Parameter
Product A (5% Phenyl-arylene)
Alternative B (35% Phenyl)
Max Operating Temp
350°C
300°C
Column Bleed (pA @ 280°C)
< 2.5
> 15.0
Analyte Retention Time
14.5 min
18.2 min
Peak Asymmetry (
Tf
)
1.05 (Ideal)
1.42 (Tailing)
Signal-to-Noise (S/N)
250:1
45:1
Analysis: The 35% phenyl column (Alternative B) exhibits severe phase bleed at 280°C, causing baseline elevation that masks low-concentration peaks. Product A maintains a stable baseline, yielding a perfectly symmetrical peak (
Tf
= 1.05) and a 5.5x improvement in the S/N ratio.
Table 2: Method Validation Parameters (QqQ vs. SQ)
Validation executed per [1].
Validation Parameter
Triple Quadrupole (MRM)
Single Quadrupole (SIM)
LLOQ
0.5 ng/mL
10.0 ng/mL
Linearity Range
0.5 - 1000 ng/mL (
R2
= 0.999)
10.0 - 1000 ng/mL (
R2
= 0.992)
Intra-day Precision (CV%)
2.4 - 4.1%
6.5 - 11.2%
Accuracy (% Bias)
± 4.5%
± 12.0%
Matrix Effect
Negligible (< 5%)
Significant (15-20%)
Analysis: While a Single Quadrupole operating in Selected Ion Monitoring (SIM) mode is sufficient for high-level synthetic QC, it fails at pharmacokinetic trace levels. The QqQ MRM mode filters out co-eluting matrix lipids, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL—a 20-fold sensitivity increase over the SQ platform.
Part 4: Regulatory Validation Logic
To ensure the assay is fit-for-purpose, the validation logic must be strictly governed by regulatory frameworks. As per [2], an analytical procedure must be evaluated for specificity, linearity, accuracy, precision, and sensitivity. If the assay fails to meet the stringent
±15%
CV acceptance criteria (or
±20%
at the LLOQ), the method must be re-optimized.
Fig 3. Logical framework for bioanalytical method validation based on ICH Q2(R2) and FDA criteria.
Conclusion
For the robust quantification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, the combination of LLE sample preparation, a 5% phenyl-arylene GC column, and a Triple Quadrupole mass spectrometer provides unparalleled analytical performance. This configuration completely negates the thermal bleed issues inherent to alternative mid-polarity columns and ensures full compliance with modern FDA and ICH validation standards.
References
Bioanalytical Method Validation Guidance for Industry, U.S. Food and Drug Administration (FDA),[Link]
ICH Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH),[Link]
Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Validation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2][3][4][5] This guide provides an in-depth comparison of the predicted and experimental NMR spectra of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone , a molecule with distinct structural features that are well-resolved by modern NMR techniques. This document is designed to serve as a practical reference for researchers and scientists, offering not just data, but a methodological framework for spectral validation.
The core of this guide is a side-by-side analysis of the theoretically predicted ¹H and ¹³C NMR spectra against the expected experimental data. This approach not only validates the synthesis of the target molecule but also serves as an educational tool for understanding the nuances of spectral interpretation.
Predicted Spectral Analysis: A Theoretical Benchmark
Before stepping into the laboratory, a thorough analysis of the target molecule's structure allows for the prediction of its NMR spectral features. The structure of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, with its unique substitution patterns, provides an excellent case study for applying fundamental NMR principles.
Structure:
(Note: A more precise representation would show the substitution patterns on the phenyl rings, as described in the name)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit several distinct signals, each corresponding to a unique chemical environment for the hydrogen atoms in the molecule.[6][7]
Aromatic Protons (δ 6.5-8.0 ppm): The two aromatic rings will produce signals in this characteristic region.[8][9][10]
The 2',6'-dimethylphenyl group, due to its symmetry, is expected to show two signals: a triplet for the H4' proton and a doublet for the equivalent H3' and H5' protons.
The 3,5-dimethylphenyl group will also display a characteristic pattern, likely two singlets corresponding to the H2/H6 and H4 protons.
Aliphatic Protons (δ 2.0-3.0 ppm): The two methylene groups (-CH₂-CH₂-) of the propiophenone chain will appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the carbonyl will be deshielded and thus appear further downfield.[8][11]
Methyl Protons (δ 2.0-2.5 ppm): The four methyl groups will give rise to two sharp singlets, each integrating to 6 protons, reflecting the chemical equivalence of the methyl groups on each of the substituted phenyl rings.[6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, with its wider chemical shift range, provides a clear fingerprint of the carbon skeleton.[12][13][14][15]
Carbonyl Carbon (δ 190-220 ppm): A single, low-intensity signal for the ketone carbonyl carbon is expected in this downfield region.[12][16]
Aromatic Carbons (δ 120-150 ppm): Due to symmetry, the 2',6'-dimethylphenyl ring should exhibit four distinct signals, and the 3,5-dimethylphenyl ring should also show four signals.[10][17]
Aliphatic Carbons (δ 20-40 ppm): Two signals are predicted for the two methylene carbons of the ethyl chain.
Methyl Carbons (δ 15-25 ppm): Two separate signals are expected for the two pairs of equivalent methyl carbons.
Experimental Protocol for NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential.[18][19][20][21] This section details the step-by-step methodology for preparing the sample and setting up the NMR spectrometer.
Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of the synthesized 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone for ¹H NMR, and 50-100 mg for ¹³C NMR.[22]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic molecules.[2][22]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[22]
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[22]
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and an appropriate solvent (e.g., ethanol) to remove any contaminants. Label the tube clearly.
NMR Instrument Setup and Data Acquisition
Insertion into Magnet: Carefully place the NMR tube into a spinner and insert it into the magnet of the NMR spectrometer.
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[19][22]
Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection.
Acquisition Parameters:
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[14]
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Data Interpretation and Structural Validation
The comparison of the experimental NMR data with the predicted values is the final step in the validation process. The following tables summarize the expected experimental data for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
Table 1: Expected ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~ 7.0-7.3
m
3H
Aromatic H (2',6'-dimethylphenyl)
~ 6.8-7.0
m
3H
Aromatic H (3,5-dimethylphenyl)
~ 3.0-3.2
t
2H
-C(=O)-CH₂ -
~ 2.8-3.0
t
2H
-CH₂-CH₂ -Ar
~ 2.3
s
6H
Ar-CH₃ (2',6'-dimethyl)
~ 2.2
s
6H
Ar-CH₃ (3,5'-dimethyl)
Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Expected ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
~ 200
C=O (Ketone)
~ 125-140
Aromatic C
~ 35-40
-C(=O)-C H₂-
~ 25-30
-CH₂-C H₂-Ar
~ 19-22
Ar-C H₃
Workflow for NMR Spectral Validation
The entire process, from sample preparation to final structural confirmation, can be visualized as a systematic workflow.
Caption: Workflow for NMR spectral validation.
Conclusion
This guide has outlined a comprehensive approach to the ¹H and ¹³C NMR spectral validation of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. By systematically predicting the spectral features based on the molecular structure and then comparing these with high-quality experimental data obtained through a rigorous protocol, researchers can confidently confirm the identity and purity of their synthesized compounds. This methodology, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool in the modern chemical and pharmaceutical sciences.
References
NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved March 17, 2026, from [Link]
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved March 17, 2026, from [Link]
How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. Retrieved March 17, 2026, from [Link]
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Mestrelab Research. Retrieved March 17, 2026, from [Link]
NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. (2015, March 4). JoVE. Retrieved March 17, 2026, from [Link]
Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom Publishing. Retrieved March 17, 2026, from [Link]
NMR data acquisition. (n.d.). PANACEA. Retrieved March 17, 2026, from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 17, 2026, from [Link]
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). National Institutes of Health. Retrieved March 17, 2026, from [Link]
¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved March 17, 2026, from [Link]
Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 17, 2026, from [Link]
NMR Sample Preparation. (2021, September 13). Imperial College London. Retrieved March 17, 2026, from [Link]
¹³C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. (2006, August). Magnetic Resonance in Chemistry. Retrieved March 17, 2026, from [Link]
Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved March 17, 2026, from [Link]
Attached is the H-NMR of propiophenone. Describe the splitting, integration, and shift of the peaks. (2017, November 30). Chegg. Retrieved March 17, 2026, from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]
¹³C NMR spectroscopy. (n.d.). IIT Kanpur. Retrieved March 17, 2026, from [Link]
Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]
Tables For Organic Structure Analysis. (n.d.). Retrieved March 17, 2026, from [Link]
¹³C NMR Chemical Shift Table. (n.d.). Retrieved March 17, 2026, from [Link]
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved March 17, 2026, from [Link]
¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). National Institutes of Health. Retrieved March 17, 2026, from [Link]
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2025, August 9). ResearchGate. Retrieved March 17, 2026, from [Link]
¹³C NMR. (n.d.). Retrieved March 17, 2026, from [Link]
Basic ¹H- and ¹³C-NMR Spectroscopy. (n.d.). Wiley. Retrieved March 17, 2026, from [Link]
¹³C NMR Spectrum (1D, 200 MHz, C6D6, simulated) (NP0035471). (n.d.). NP-MRD. Retrieved March 17, 2026, from [Link]
Benchmarking 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: A Sterically Shielded Dihydrochalcone Analog
Executive Summary In the landscape of advanced organic intermediates and specialty chemicals, 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2) occupies a highly specialized niche. Structurally, it is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic intermediates and specialty chemicals, 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2) occupies a highly specialized niche. Structurally, it is a heavily methylated dihydrochalcone derivative. Unlike naturally occurring polyhydroxylated dihydrochalcones (e.g., phloretin), this compound features a unique methylation pattern that imparts extreme lipophilicity and profound steric hindrance around its carbonyl core.
As a Senior Application Scientist, I have designed this guide to benchmark this compound against commercial analogs across two primary domains where its structural uniqueness provides a distinct advantage:
Medicinal Chemistry: As an advanced, degradation-resistant building block for Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway activators.
Polymer Chemistry: As a highly stable, sterically shielded Norrish Type II photoinitiator for UV-curable resins.
Structural Profiling & Chemical Rationale
To understand the utility of this compound, we must deconstruct the causality behind its chemical behavior:
The 2',6'-Dimethylbenzoyl Motif (The "Steric Shield"): The presence of two methyl groups at the ortho positions of the benzoyl ring creates severe steric hindrance that physically blocks the Bürgi-Dunitz trajectory[1]. This prevents incoming nucleophiles from attacking the carbonyl carbon. Furthermore, the steric bulk forces the aromatic ring out of planarity with the carbonyl, resulting in a twisted conformation that shields the ketone from enzymatic degradation or unwanted synthetic side-reactions[2].
The 3-(3,5-Dimethylphenyl)propanoyl Chain: The addition of a 3,5-dimethylphenyl group at the
β
-position of the saturated ketone chain drastically increases the molecule's lipophilicity compared to standard commercial dihydrochalcones[3]. This enhances membrane permeability, a critical factor for intracellular target engagement.
Application 1: Advanced Intermediate in Nrf2-Targeted Therapeutics
Dihydrochalcones are well-documented activators of the Nrf2/ARE (Antioxidant Response Element) pathway, which is a primary cellular defense mechanism against oxidative stress[4]. They function by disrupting the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1)[5]. However, commercial analogs like Neohesperidin Dihydrochalcone (NHDC) suffer from poor membrane permeability due to heavy glycosylation, while aglycones like Phloretin are rapidly metabolized.
By utilizing 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone as a scaffold, researchers can synthesize highly lipophilic, metabolically stable Nrf2 activators.
Causality Check: Fluorescence polarization (FP) is chosen because the rotational correlation time of a FITC-labeled Nrf2 peptide increases significantly when bound to the massive Keap1 protein. Disruption by our lipophilic dihydrochalcone analog restores rapid rotation, decreasing the FP signal. This provides a self-validating, direct measurement of target engagement without the confounding factors of downstream reporter assays.
Reagent Preparation: Prepare a binding buffer consisting of 10 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% Tween-20 to prevent non-specific aggregation.
Complex Formation: Incubate 10 nM FITC-labeled Nrf2 peptide (FITC-LDEETGEFL) with 20 nM recombinant human Keap1 (Kelch domain) in the dark for 30 minutes at room temperature.
Compound Titration: Dispense the 2',6'-dimethyl-3-(3,5-dimethylphenyl)propiophenone (dissolved in DMSO) into a 384-well black microplate in a 10-point dose-response format (0.1 nM to 100 µM). Ensure final DMSO concentration remains
≤
1%.
Incubation & Reading: Add the Keap1-Nrf2 complex to the compound wells. Incubate for 1 hour. Read the microplate using a multi-mode reader (Excitation: 485 nm, Emission: 535 nm) equipped with polarizing filters.
Validation: Calculate the IC
50
by plotting the millipolarization (mP) values against the log of the compound concentration. A successful disruption will yield a sigmoidal dose-response curve terminating at the mP baseline of the free FITC-peptide.
Fig 1: Mechanism of Keap1-Nrf2 complex disruption by dihydrochalcone derivatives.
Application 2: Sterically Hindered Norrish Type II Photoinitiator
In UV-curable coatings, diaryl ketones act as Norrish Type II photoinitiators. Upon UV irradiation, the ketone is excited to a triplet state, which then abstracts a hydrogen from a co-initiator (typically a tertiary amine) to generate the initiating radical.
Standard photoinitiators like Benzophenone are highly susceptible to nucleophilic attack by amine synergists or monomer impurities during storage, leading to "dark cure" (premature polymerization) and severe yellowing. The 2',6'-dimethyl substitution in our benchmarked compound provides an impenetrable steric shield around the carbonyl[1],[2]. This prevents nucleophilic degradation while leaving the ketone oxygen perfectly accessible for photochemical excitation and hydrogen abstraction.
Causality Check: Tracking the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ provides a direct, real-time quantitative measure of conversion. The sterically shielded nature of the 2',6'-dimethylbenzoyl group ensures that signal decay is strictly due to radical-mediated polymerization upon UV exposure, rather than background dark-cure reactions.
Resin Formulation: Blend a standard reactive diluent (e.g., Hexanediol diacrylate, HDDA) with 1.5 wt% of the propiophenone photoinitiator and 2.0 wt% of an amine synergist (e.g., Methyldiethanolamine, MDEA).
Film Application: Sandwich a drop of the formulated resin between two NaCl or KBr IR-transparent windows. Use calibrated spacers to ensure a uniform film thickness of exactly 10 µm to prevent complete UV blockout.
RT-FTIR Setup: Mount the sample in a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer. Align a 365 nm UV-LED lamp directly onto the sample window via a fiber-optic light guide.
Data Acquisition: Begin continuous IR scanning (minimum 4 scans/second) focusing on the 810 cm⁻¹ peak. After 5 seconds of dark scanning (to establish a baseline and verify the absence of dark cure), trigger the UV-LED at an intensity of 50 mW/cm².
Validation: Calculate the double bond conversion (DBC) using the formula:
DBC(%)=[(A0−At)/A0]×100
, where
A0
is the initial peak area and
At
is the peak area at time
t
. A stable baseline before UV exposure validates the steric shielding effect.
Fig 2: Real-time RT-FTIR workflow for evaluating photopolymerization kinetics.
References
[5] Neohesperidin Dihydrochalcone versus CCl4-Induced Hepatic Injury through Different Mechanisms: The Implication of Free Radical Scavenging and Nrf2 Activation. Journal of Agricultural and Food Chemistry - ACS Publications. 5
[3] Novel Neohesperidin Dihydrochalcone Analogue Inhibits Adipogenic Differentiation of Human Adipose-Derived Stem Cells through the Nrf2 Pathway. PMC. 3
[4] Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. MDPI. 4
[1] Reasons for negative iodoform test (Steric hindrance and the Bürgi-Dunitz trajectory). Chemistry Stack Exchange. 1
[2] Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis*. Chemical Communications (RSC Publishing). 2
A Senior Application Scientist's Guide to LC-MS/MS Method Validation for the Quantification of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Introduction The robust quantification of novel chemical entities is the bedrock of modern drug development and research. This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chroma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The robust quantification of novel chemical entities is the bedrock of modern drug development and research. This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a novel compound: 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone. As a substituted propiophenone, this molecule is expected to be relatively hydrophobic, a characteristic that will guide our analytical strategy.[1][2]
The objective of any bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[3][4] This principle, emphasized by global regulatory bodies, ensures that the data generated—whether for pharmacokinetic (PK), toxicokinetic (TK), or bioequivalence (BE) studies—are reliable and reproducible.[3][5] This guide is structured to not only present the necessary validation parameters but to explain the scientific rationale behind each experimental choice, reflecting the harmonized expectations of the FDA and EMA, now largely consolidated under the ICH M10 guideline.[6][7][8]
Part 1: Pre-Validation Strategy & Method Development
Before formal validation can begin, a robust and reproducible method must be developed. This phase is an investigation into the analyte's behavior within the analytical system.
Analyte Characterization and Its Implications
The target analyte, 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, is a derivative of propiophenone. The parent compound is known to be insoluble in water and miscible with organic solvents like ethanol and benzene.[1][2] Its octanol-water partition coefficient (log P) is approximately 2.19, indicating moderate lipophilicity.[2] The addition of three methyl groups to the structure will further increase its hydrophobicity.
Causality: This high hydrophobicity dictates our choices in sample preparation and chromatography. We anticipate strong retention on standard reversed-phase columns and potential for non-specific binding to plasticware. The lack of easily ionizable basic or acidic groups suggests that Electrospray Ionization (ESI) in positive mode, protonating the carbonyl oxygen, will be the most effective ionization strategy.
Internal Standard (IS) Selection: The Cornerstone of Quantitation
The function of an Internal Standard (IS) is to normalize the analytical process, correcting for variability during sample extraction, injection, and ionization.[9] The ideal IS co-elutes and experiences identical matrix effects as the analyte.
Best Practice: The gold standard is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels).[9][10] A SIL-IS has nearly identical physicochemical properties, ensuring it tracks the analyte's behavior with the highest fidelity, especially in compensating for matrix effects.[10]
Alternative: If a SIL-IS is unavailable, a structural analogue may be used. However, this is a compromise. The analogue must be chosen carefully to ensure similar extraction recovery and ionization response, but it can never perfectly mimic the analyte's experience with matrix effects.[9] For our target analyte, a propiophenone derivative with a similar log P but a different molecular weight would be a potential candidate.
Initial LC-MS/MS Parameter Optimization
1.3.1 Mass Spectrometry
Analyte Infusion: A standard solution of the analyte and IS is infused directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters for Multiple Reaction Monitoring (MRM).
MRM Transition Selection: We identify the precursor ion (the protonated molecule, [M+H]⁺) and scan for the most stable and abundant product ions generated upon collision-induced dissociation (CID). The transition that provides the best sensitivity and specificity is selected for quantification.
1.3.2 Liquid Chromatography
Column Choice: Given the analyte's hydrophobic nature, a C18 reversed-phase column is a logical starting point. However, for highly hydrophobic molecules, shorter chain columns (e.g., C8) can sometimes provide better peak shape and prevent excessive retention.[11]
Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid to promote protonation) and an organic component (e.g., acetonitrile or methanol). A gradient elution, starting with a higher aqueous percentage and ramping up the organic phase, will be necessary to elute the analyte with a sharp, symmetrical peak while separating it from early-eluting matrix components like phospholipids.[12]
1.3.3 Sample Preparation
The goal is to remove matrix interferences (e.g., proteins, phospholipids) while efficiently extracting the analyte.
Protein Precipitation (PPT): This is a fast but "crude" method. It involves adding a solvent like acetonitrile or methanol to the plasma sample to crash out proteins. While simple, it often leaves phospholipids in the supernatant, which are notorious for causing matrix effects.[12]
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma into an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). This is a much cleaner technique than PPT and is well-suited for hydrophobic analytes.
Solid-Phase Extraction (SPE): SPE offers the cleanest extracts. It uses a solid sorbent (e.g., a C18 cartridge) to retain the analyte while matrix components are washed away. The analyte is then eluted with a strong organic solvent. This is often the best but most time-consuming and expensive option.
Rationale: For this hydrophobic analyte, LLE or SPE would be preferable to PPT to minimize the risk of ion suppression from co-eluting phospholipids.[13][14]
Part 2: Core Validation Parameters: Protocols & Acceptance Criteria
Once the method is developed, it must undergo a full validation to prove its fitness for purpose, following the ICH M10 guideline.[3][4]
Workflow for Bioanalytical Method Validation
The overall process follows a logical sequence from initial setup to final assessment of real-world sample performance.
Caption: Workflow of LC-MS/MS bioanalytical method validation and application.
Selectivity and Specificity
Why it's done: To prove the method can differentiate and quantify the analyte from everything else in the sample, including endogenous matrix components, metabolites, and co-administered drugs.[5]
Experimental Protocol:
Analyze blank matrix samples (at least 6 different sources/lots).
Analyze blank matrix samples spiked only with the IS.
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
In the blank samples, the response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.
The response at the retention time of the IS should be ≤ 5% of its response in the LLOQ sample.
Calibration Curve & Sensitivity (LLOQ)
Why it's done: To demonstrate a consistent and predictable relationship between analyte concentration and instrument response over the intended analytical range. The LLOQ defines the lowest concentration that can be measured with acceptable accuracy and precision.[15]
Experimental Protocol:
Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve includes a blank, a zero standard (blank + IS), and 6-8 non-zero concentrations.[15]
Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
Use a linear regression model with appropriate weighting (typically 1/x or 1/x²) to fit the curve.
Acceptance Criteria:
The back-calculated concentration for each standard must be within ±15% of its nominal value (±20% at the LLOQ).[16]
At least 75% of the standards must meet this criterion.[15]
The LLOQ sample must have a signal-to-noise ratio > 5 and meet the accuracy and precision criteria below.
Accuracy and Precision
Why it's done: Accuracy measures how close the measured value is to the true value. Precision measures the reproducibility of the measurements. Together, they define the method's reliability.[5]
Experimental Protocol:
Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.
Intra-day (Within-run): Analyze at least 5 replicates of each QC level in a single analytical run.
Inter-day (Between-run): Analyze at least three separate runs on at least two different days.
Acceptance Criteria: See the summary table below.
Matrix Effect and Recovery
Why it's done: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS, and to determine the efficiency of the extraction process.[13][17] Ion suppression or enhancement caused by the matrix is a significant risk in LC-MS/MS.[12][14]
Prepare three sets of samples at Low and High QC concentrations:
Set A: Analyte and IS spiked in a neat solution (e.g., mobile phase).
Set B: Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
Set C: Analyte and IS are spiked into the matrix before extraction.
Analyze all sets.
Calculations & Acceptance Criteria:
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A) . This should be calculated for at least 6 lots of matrix. The IS-normalized MF should have a coefficient of variation (CV) ≤ 15%.
Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B) . Recovery should be consistent, though it does not need to be 100%.
Stability
Why it's done: To ensure the analyte's concentration does not change during sample collection, handling, storage, and analysis. This is critical for the integrity of study samples.
Experimental Protocol:
Use Low and High QC samples to test stability under various conditions.
Compare the mean concentration of the tested stability samples against freshly prepared comparison samples.
Conditions to Test:
Bench-Top Stability: Samples left at room temperature for a duration matching expected sample handling time.
Freeze-Thaw Stability: Samples frozen and thawed for multiple cycles (typically 3 cycles).
Long-Term Stability: Samples stored frozen (e.g., at -20°C or -80°C) for a period exceeding the expected storage time of study samples.
Stock Solution Stability: Stability of the analyte and IS in their storage solvent at room and refrigerated temperatures.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Carryover
Why it's done: To check for residual analyte being carried from a high-concentration sample into a subsequent blank or low-concentration sample injection, which could lead to falsely elevated results.
Experimental Protocol:
Inject a blank sample immediately after the highest concentration standard (Upper Limit of Quantification, ULOQ).
Acceptance Criteria:
The response in the blank sample following the ULOQ should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Summary of Acceptance Criteria: A Comparative Overview
The ICH M10 guideline has harmonized the requirements previously set by agencies like the FDA and EMA.[6][18][19]
Not explicitly defined with percentages, but must be investigated
Part 3: Method Application & Ensuring Long-Term Reliability
Incurred Sample Reanalysis (ISR)
Why it's done: Validation is performed using "clean" spiked QC samples. ISR is performed on actual study samples from dosed subjects to confirm the method's reproducibility in the presence of metabolites and other biological changes.[20][21][22] It is a crucial test of real-world method performance.[21][22]
Experimental Protocol:
After the initial analysis, re-analyze a subset of study samples in a separate run.
The number of ISR samples is typically up to 10% for studies with <1000 samples and 5% for larger studies.[21][23]
Samples should be selected around the maximum concentration (Cmax) and in the elimination phase to cover the concentration range.[23]
Acceptance Criteria:
The percent difference between the original result and the ISR result should be within ±20% for at least two-thirds (67%) of the re-analyzed samples.[20][21]
Conclusion
Validating an LC-MS/MS method is a systematic and rigorous process designed to build confidence and ensure data integrity.[4][5] For a hydrophobic molecule like 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, special attention must be paid to sample extraction techniques to mitigate matrix effects and chromatographic conditions to ensure robust performance. By following the harmonized principles outlined in the ICH M10 guideline, researchers can develop a self-validating analytical system that produces trustworthy, high-quality data to support critical decisions in drug development and scientific research.
References
What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. [Link]
A Rapid LC-MS Method for Accurate Molecular Weight Determination of Membrane and Hydrophobic Proteins - PMC. [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. [Link]
Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. [Link]
bioanalytical method validation and study sample analysis m10 - ICH. [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]
Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. [Link]
The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. [Link]
ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). [Link]
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. [Link]
How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
propiophenone, 93-55-0 - The Good Scents Company. [Link]
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. [Link]
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]
ICH M10 Bioanalytical Method Validation Guideline-1 year Later - ResearchGate. [Link]
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Publications. [Link]
Proper Disposal Procedures for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: A Comprehensive Laboratory Guide Executive Summary 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2) is a lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Proper Disposal Procedures for 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone: A Comprehensive Laboratory Guide
Executive Summary
2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2) is a lipophilic aromatic ketone utilized primarily in advanced organic synthesis and drug development[1]. Because its molecular structure consists entirely of carbon, hydrogen, and oxygen, it is strictly classified as a non-halogenated organic compound . Proper segregation and disposal of this compound are legally mandated by the Environmental Protection Agency (EPA) to ensure laboratory safety and prevent exorbitant disposal cost overruns[2]. This guide provides definitive operational protocols for its safe handling, containerization, and disposal.
Chemical Profiling & Segregation Rationale
As a Senior Application Scientist, it is critical to understand the causality behind our waste segregation protocols rather than simply following rules blindly.
Chemical Nature: The molecular formula of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is C₁₉H₂₂O. The complete absence of halogens (fluorine, chlorine, bromine, or iodine) dictates its waste stream destination.
Segregation Causality: Mixing non-halogenated ketones with halogenated solvents (e.g., dichloromethane, chloroform) is a severe operational error. Halogenated waste requires highly specialized, expensive incineration equipped with caustic scrubbers to prevent the atmospheric release of toxic dioxins and furans. Commingling these streams unnecessarily triggers these expensive treatment steps for the entire waste volume, drastically increasing institutional disposal costs and violating[2].
Waste Compatibility & Segregation Matrix
To prevent reactive hazards and ensure regulatory compliance, adhere to the following compatibility matrix when disposing of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone solutions:
Waste Category
Solvent Examples
Compatibility with Target Compound
Designated Disposal Container
Non-Halogenated Solvents
Acetone, Ethanol, Hexane, Toluene
Highly Compatible
Non-Halogenated Organic Waste
Halogenated Solvents
Dichloromethane (DCM), Chloroform
INCOMPATIBLE (Regulatory)
DO NOT MIX
Aqueous Waste
Water, Acidic/Basic Buffers
Incompatible (Phase Separation)
DO NOT MIX
Solid Waste
Unreacted powder, contaminated PPE
Compatible
Solid Hazardous Waste
Operational Disposal Plan (Step-by-Step)
The following protocols are designed as a self-validating system to ensure maximum safety and compliance during routine laboratory operations.
Step 1: Container Selection and Preparation
Select a High-Density Polyethylene (HDPE) or glass container that is chemically compatible with organic ketones. Ensure the container features a secure, tight-fitting lid to prevent the escape of volatile vapors and mitigate inhalation risks[3].
Step 2: Liquid Waste Transfer
Perform all waste transfers inside a certified chemical fume hood. When disposing of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in solution, pour it slowly into the "Non-Halogenated Organic Waste" container.
Self-Validating Check: Never fill the container beyond 80% capacity. The remaining 20% headspace is physically required to safely accommodate vapor expansion and prevent pressure-induced ruptures[4].
Step 3: Solid Waste Handling
Collect pure, unreacted compound, contaminated weighing paper, and disposable PPE (e.g., nitrile gloves) in a puncture-resistant, leak-proof container explicitly labeled for "Solid Hazardous Waste"[4].
Step 4: Labeling and SAA Compliance
Immediately affix a "Hazardous Waste" tag to the container. The label must explicitly list the chemical constituents (e.g., "2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone / Hexane"). Store the container in a designated Satellite Accumulation Area (SAA). Under , laboratories may accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation, provided the containers remain securely closed except when actively adding waste[5].
Empty Container Decontamination Protocol
Empty chemical containers must be thoroughly decontaminated before they can be discarded as standard laboratory glass or plastic.
Initial Rinse: Inside a fume hood, add a small volume of a compatible non-halogenated solvent (e.g., acetone) to the empty container.
Agitation: Secure the cap and agitate the container to dissolve any residual compound adhering to the walls.
Rinsate Disposal: Pour the resulting rinsate into the designated Non-Halogenated Organic Waste container. The EPA mandates that[6].
Triple-Rinse: Repeat the rinsing process two additional times to ensure complete chemical decontamination.
Defacement: Once the container meets the criteria for "RCRA empty," thoroughly deface or remove the original chemical label. Dispose of the clean container according to your institution's non-hazardous waste policies[3].
Spill Management & Emergency Response
Small Spills: Contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand[4]. Avoid combustible absorbents like sawdust when dealing with organic ketones. Carefully collect the saturated absorbent using non-sparking tools and deposit it into the Solid Hazardous Waste container.
Large Spills: Immediately evacuate the laboratory, close all doors to contain vapors, and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean a large spill without specialized respiratory protection.
Disposal Workflow Visualization
Workflow for the segregation and disposal of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone.
References
NextSDS. "2',6'-DIMETHYL-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE - Chemical Substance Information." nextsds.com. Link
UTIA Safety Office. "Hazardous Waste Guide." tennessee.edu. Link
Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. Link
BenchChem. "Proper Disposal Procedures for Laboratory Professionals." benchchem.com. Link
eCFR. "40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators." ecfr.gov. Link
Personal protective equipment for handling 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond merely following regulatory checklists. True safety is rooted in mechanistic causality —understanding why a molecule b...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a culture of laboratory safety requires moving beyond merely following regulatory checklists. True safety is rooted in mechanistic causality —understanding why a molecule behaves the way it does and designing protective strategies around its specific physicochemical properties.
This guide provides an authoritative, self-validating operational framework for handling 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone (CAS: 898780-68-2), ensuring that researchers and drug development professionals can execute their workflows with absolute confidence.
Chemical Profile & Mechanistic Hazard Causality
Before donning any Personal Protective Equipment (PPE), one must understand the molecular adversary. 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a central ketone flanked by two highly substituted aromatic rings [1]. While it is classified as non-hazardous for standard commercial shipping [5], laboratory manipulation exposes personnel to specific, localized risks based on its structure:
High Lipophilicity & Dermal Penetration: The presence of four methyl groups and dual aromatic rings significantly increases the molecule's partition coefficient (LogP). When dissolved in permeation-enhancing laboratory solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), the molecule can rapidly bypass the stratum corneum, necessitating specific barrier materials to prevent systemic absorption [2].
Ketone Electrophilicity: The carbonyl group of the propiophenone moiety can interact with nucleophilic sites on biological macromolecules, leading to localized skin irritation (Category 2) and severe ocular irritation (Category 2A/2B) upon contact [3, 4].
Particulate Aerosolization: As a solid powder, transient aerosolization during weighing or transfer can lead to inhalation exposure, triggering upper respiratory tract irritation (STOT SE 3) [4].
Table 1: Physico-Chemical & Hazard Summary
Property / Hazard
Specification
Operational Implication
Molecular Formula
C19H22O [1]
Highly lipophilic; readily soluble in organic solvents.
Standard nitrile provides an adequate barrier against the dry powder. However, lipophilic carriers like DMSO act as permeation enhancers, rapidly carrying the solute through standard nitrile. Butyl rubber prevents this breakthrough [2]. Validation: Inspect gloves for swelling or discoloration every 30 minutes.
Prevents mechanical irritation from airborne particulates and chemical irritation from the electrophilic ketone moiety [3]. Safety glasses with side shields are insufficient for fine powders.
Body Protection
Flame-resistant lab coat (Nomex or 100% Cotton) with knit cuffs.
Protects against static discharge during powder transfer and transient solvent spills. Knit cuffs prevent wrist exposure.
| Respiratory | N95/P100 Particulate Respirator (if handled outside a fume hood). | Mitigates inhalation of fine powders (STOT SE 3 respiratory hazard) [4]. Validation: Perform a negative pressure seal check prior to operation. |
Operational Workflows
Every protocol must be a self-validating system. The following workflows ensure that safety is confirmed at each step.
Protocol A: Dispensing and Solution Preparation
Environmental Control: Ensure the chemical fume hood face velocity is calibrated between 80–120 FPM. Clear the deck of unnecessary clutter to prevent airflow disruption.
Static Mitigation: Propiophenone derivatives in powder form accumulate static charge, leading to erratic weighing and aerosolization. Ground all weighing equipment and use an anti-static ionizer gun on the weigh boat prior to transfer.
Transfer: Using a clean, static-free micro-spatula, transfer the required mass of 2',6'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone onto the tared weigh boat.
Solvent Addition: Transfer the solid to a volumetric flask. Slowly add the carrier solvent. Caution: If using DMSO, immediately upgrade gloves to butyl rubber.
Self-Validation (Homogeneity Check): Seal the flask and sonicate. Verify complete dissolution by visual inspection against a dark background; the absence of particulate scattering confirms total homogeneity and eliminates the risk of undissolved powder exposure.
Protocol B: Spill Response & Decontamination
Assessment: Immediately halt work and determine the scale of the spill (Minor < 50g vs. Major > 50g).
Containment (Minor Spill): Do not dry sweep, as this aerosolizes the powder. Mist the spill lightly with a compatible mild solvent (e.g., 70% ethanol) to suppress dust, then cover with inert absorbent pads or vermiculite.
Collection: Scoop the absorbed material using non-sparking tools and place it into a sealable, high-density polyethylene (HDPE) hazardous waste container.
Decontamination & Self-Validation: Wash the affected surface with a laboratory detergent solution to break down the lipophilic residue, followed by a DI water rinse. Validation: Perform a secondary wipe test using a clean, solvent-moistened swab. A lack of visual residue and tactile "slickness" validates complete removal.
Fig 1: Step-by-step spill response and EHS escalation workflow for propiophenone derivatives.
Disposal & Waste Management Plan
Improper disposal of lipophilic aromatics can lead to environmental persistence. Adhere strictly to the following segregation rules:
Solid Waste: Collect all contaminated weigh boats, spatulas, and absorbent pads in dedicated HDPE containers. Label clearly as "Non-halogenated organic solid waste - Propiophenone derivative."
Liquid Waste: If the compound is dissolved in organic solvents, segregate the waste based on the carrier. Use the "Halogenated Liquid Waste" stream if dissolved in DCM or Chloroform, and the "Non-Halogenated Liquid Waste" stream if dissolved in Ethanol, Methanol, or DMSO.
Regulatory Compliance: Never dispose of this compound down the sink. All waste must be transferred to EHS for incineration via a licensed hazardous waste contractor in accordance with local EPA/RCRA guidelines [4].